Product packaging for 4-Chloropentane-2,3-diol(Cat. No.:CAS No. 105827-11-0)

4-Chloropentane-2,3-diol

Cat. No.: B15423855
CAS No.: 105827-11-0
M. Wt: 138.59 g/mol
InChI Key: PGJUYAMPPKWBNC-UHFFFAOYSA-N
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Description

4-Chloropentane-2,3-diol is an organic compound with the molecular formula C5H11ClO2 and an average molecular mass of 138.59 g/mol . This molecule features a pentane carbon chain with two hydroxyl groups at the 2 and 3 positions and a chlorine atom substituent at the 4 position, resulting in a structure with three defined stereocenters and significant potential for chirality . The compound is a registered chemical substance with the CAS Registry Number 105827-11-0 . As a chiral building block, this compound is a valuable intermediate in organic synthesis. The presence of both hydroxy groups and a chloro substituent on adjacent carbon atoms makes it a versatile precursor for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic systems and pharmaceuticals . Researchers can leverage its functional groups for various chemical transformations, including nucleophilic substitutions, cyclization reactions, and as a scaffold for generating combinatorial libraries. The specific stereochemistry of the compound, such as the (2S,3S,4R) stereoisomer, can be critical for its application in asymmetric synthesis and for studying stereospecific biological interactions . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClO2 B15423855 4-Chloropentane-2,3-diol CAS No. 105827-11-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105827-11-0

Molecular Formula

C5H11ClO2

Molecular Weight

138.59 g/mol

IUPAC Name

4-chloropentane-2,3-diol

InChI

InChI=1S/C5H11ClO2/c1-3(6)5(8)4(2)7/h3-5,7-8H,1-2H3

InChI Key

PGJUYAMPPKWBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C)Cl)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization plan for the novel compound 4-Chloropentane-2,3-diol. Due to the limited availability of published data on this specific molecule, this document outlines a robust and scientifically sound approach based on established organic chemistry principles and analogous reactions.

Synthesis of this compound

A feasible and efficient method for the synthesis of this compound is the syn-dihydroxylation of the commercially available precursor, 4-chloropent-2-ene. This reaction can be effectively carried out using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to ensure the regeneration of the osmium catalyst. This method is well-established for the stereospecific conversion of alkenes to cis-diols.[1][2][3]

Reaction Scheme:
Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-chloropent-2-ene (1.0 eq) in a 10:1 mixture of acetone and water (0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add N-methylmorpholine N-oxide (NMO) (1.2 eq).

  • Catalyst Addition: While stirring at room temperature, add a 2.5% solution of osmium tetroxide (OsO₄) in tert-butanol (0.02 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 6-12 hours.

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Extraction: The reaction mixture is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization of this compound

The successful synthesis of this compound will be confirmed through a comprehensive analysis of its chemical and physical properties using various spectroscopic and spectrometric techniques.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₅H₁₁ClO₂
Molecular Weight 138.59 g/mol [4]
Appearance Colorless oil or low-melting solid
Boiling Point ~180-200 °C (at atmospheric pressure)
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water.
Spectroscopic and Spectrometric Data (Predicted)

The following tables summarize the predicted data from key analytical techniques that will be used to characterize the synthesized this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20m1HH-4 (CH-Cl)
~3.80m1HH-3 (CH-OH)
~3.60m1HH-2 (CH-OH)
~2.50br s2H-OH
~1.40d3HC5-H₃
~1.20d3HC1-H₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~75C-2 (CH-OH)
~73C-3 (CH-OH)
~60C-4 (CH-Cl)
~20C-5
~18C-1

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
3500-3200 (broad)O-H stretch (hydroxyl groups)
2980-2850C-H stretch (alkane)
1100-1000C-O stretch (alcohol)
800-600C-Cl stretch (alkyl halide)

Table 4: Predicted Mass Spectrometry (EI) Data

m/zAssignment
138/140[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
123/125[M - CH₃]⁺
103[M - Cl]⁺
95[M - CH₃ - CO]⁺ or [M - C₂H₄O]⁺
77[C₃H₆OCl]⁺
45[C₂H₅O]⁺
Experimental Protocols: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum will be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample will be analyzed as a thin film on a NaCl plate.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source to confirm the exact mass and molecular formula of the synthesized compound. Electron ionization (EI) mass spectrometry will be used to determine the fragmentation pattern.

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start 4-chloropent-2-ene Reaction Dihydroxylation (OsO₄, NMO) Start->Reaction Quench Quenching (NaHSO₃) Reaction->Quench Extraction Extraction (Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_characterization Characterization PureProduct Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry (HRMS, EI) PureProduct->MS DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Final Characterized Compound DataAnalysis->Final

Caption: Characterization workflow for the synthesized compound.

Conclusion

This technical guide outlines a comprehensive and robust strategy for the synthesis and characterization of this compound. The proposed synthetic route via dihydroxylation of 4-chloropent-2-ene is a high-yielding and stereospecific method. The detailed characterization plan, employing a suite of modern analytical techniques, will ensure the unambiguous confirmation of the structure and purity of the target molecule. This guide serves as a valuable resource for researchers embarking on the synthesis of this and other novel small molecules for applications in drug discovery and development.

References

Physical and chemical properties of 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloropentane-2,3-diol. Due to the limited availability of direct experimental data for this specific compound, this guide combines computed data with established principles of organic chemistry to offer predictive insights and plausible experimental methodologies.

Physical and Chemical Properties

Table 1: Summary of Computed Physical and Chemical Properties [1][2]

PropertyValueSource
Molecular Formula C5H11ClO2PubChem
Molecular Weight 138.59 g/mol PubChem
XLogP3 0.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem
Exact Mass 138.0447573 g/mol PubChem
Monoisotopic Mass 138.0447573 g/mol PubChem
Topological Polar Surface Area 40.5 ŲPubChem
Heavy Atom Count 8PubChem
Complexity 67.4PubChem

Experimental Protocols

A plausible and commonly employed method for the synthesis of vicinal chlorohydrins like this compound is the chlorohydroxylation of the corresponding alkene, in this case, pent-2-ene.[3][4][5][6][7][8] This reaction typically proceeds via a halonium ion intermediate, followed by nucleophilic attack by water.[4][5][6]

Synthesis of this compound via Chlorohydroxylation of Pent-2-ene

Objective: To synthesize this compound from pent-2-ene.

Materials:

  • Pent-2-ene

  • Chlorine (Cl2) or a suitable source like N-chlorosuccinimide (NCS)

  • Water (H2O)

  • An inert solvent (e.g., tetrahydrofuran (THF) or acetone)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Rotary evaporator

  • Chromatography equipment (for purification)

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with a solution of pent-2-ene in the chosen inert solvent and water. The flask is cooled in an ice bath to 0-5 °C.

  • Addition of Chlorine: A solution of chlorine in the same inert solvent is added dropwise from the dropping funnel to the stirred solution of the alkene. The addition should be slow to maintain the low temperature and control the reaction rate. Alternatively, N-chlorosuccinimide can be used as a safer source of electrophilic chlorine.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting alkene.

  • Quenching: Once the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid formed.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Pent-2-ene in Solvent/Water Reaction Chlorohydroxylation (0-5 °C) Start->Reaction Reagent Chlorine (Cl2) or NCS Reagent->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying with MgSO4 Extract->Dry Evaporate Solvent Removal Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product This compound Purify->Product

Figure 1: Proposed experimental workflow for the synthesis and purification of this compound.

Chemical Reactivity and Stability

This compound possesses three key functional groups that dictate its reactivity: a secondary chloro group and two secondary hydroxyl groups in a vicinal arrangement.

  • Reactivity of the Chloro Group: The chlorine atom is a good leaving group, making the C4 position susceptible to nucleophilic substitution reactions. The rate and mechanism of substitution (SN1 or SN2) will depend on the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.

  • Reactivity of the Hydroxyl Groups: The hydroxyl groups can act as nucleophiles or can be protonated to become good leaving groups (water) in the presence of acid. They can undergo esterification, etherification, and oxidation reactions typical of secondary alcohols.

  • Intramolecular Reactions: The vicinal arrangement of the chloro and hydroxyl groups allows for the possibility of intramolecular reactions. For instance, under basic conditions, intramolecular nucleophilic attack of one of the hydroxyl groups on the carbon bearing the chlorine can lead to the formation of an epoxide.[3]

  • Stability: Vicinal diols are generally stable compounds. However, the presence of the electron-withdrawing chlorine atom may influence the acidity of the neighboring hydroxyl groups. The compound should be stored in a cool, dry place away from strong oxidizing agents and strong bases to prevent unwanted reactions.

Spectral Properties (Predicted)

Direct experimental spectra for this compound are not available. The following are predictions based on the known spectral characteristics of similar functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers, which can lead to diastereomers and consequently, more complex splitting patterns. Assuming a single diastereomer for simplicity, the following key signals are anticipated:

  • -OH Protons: Two broad singlets, the chemical shift of which will be concentration and solvent dependent.

  • H2 and H3 Protons (-CH(OH)-): Two multiplets in the region of 3.5-4.5 ppm. The exact chemical shifts and splitting patterns will be influenced by the neighboring protons and the chlorine atom.

  • H4 Proton (-CHCl-): A multiplet, likely shifted further downfield (around 4.0-5.0 ppm) due to the deshielding effect of the chlorine atom.

  • Methyl Protons (C1 and C5): Two doublets, as they are split by the adjacent methine protons.

NMR_Splitting cluster_structure This compound Structure cluster_splitting Predicted ¹H NMR Splitting C1 CH3(1) C2 -CH(OH)(2)- C3 -CH(OH)(3)- C4 -CH(Cl)(4)- C5 CH3(5) H1 H1 (doublet) H2 H2 (multiplet) H1->H2 J(H1,H2) H3 H3 (multiplet) H2->H3 J(H2,H3) H4 H4 (multiplet) H3->H4 J(H3,H4) H5 H5 (doublet) H4->H5 J(H4,H5)

Figure 2: Predicted ¹H NMR splitting pattern for this compound.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and alkyl halide functional groups:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups involved in hydrogen bonding.

  • C-H Stretch: Sharp absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl chain.

  • C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹, corresponding to the stretching vibration of the C-O bonds of the secondary alcohols.

  • C-Cl Stretch: An absorption band in the region of 600-800 cm⁻¹, which is characteristic of the C-Cl stretching vibration.

Safety and Handling

Specific safety data for this compound is not available. However, based on the functional groups present and data for similar compounds like 1-chloropentane, the following precautions should be taken:

  • Handling: Should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Flammability: While diols are generally less volatile than their parent alkanes, the presence of the alkyl chain suggests it may be flammable. Keep away from heat, sparks, and open flames.

  • Toxicity: The toxicity of this compound is unknown. Assume it is harmful if swallowed, inhaled, or absorbed through the skin. In case of exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Biological Signaling Pathways

There is currently no information available in the searched scientific literature regarding the involvement of this compound in any biological signaling pathways. Further research would be required to investigate its potential biological activity.

Disclaimer: The information provided in this technical guide, particularly regarding experimental protocols and spectral data, is based on established chemical principles and data from related compounds due to the lack of direct experimental results for this compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

References

Spectroscopic and Synthetic Guide to 4-Chloropentane-2,3-diol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for 4-chloropentane-2,3-diol, a vicinal chlorohydrin of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectral characteristics based on established principles of organic spectroscopy and provides detailed, generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures and established spectroscopic correlations.

Table 1: Predicted ¹H NMR Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (CH₃)~ 1.2Doublet~ 6-7Coupled to H2.
H2~ 3.8 - 4.0Multiplet-Coupled to H1 and H3. Deshielded by the adjacent hydroxyl group.
H3~ 3.6 - 3.8Multiplet-Coupled to H2 and H4. Deshielded by the adjacent hydroxyl and chloro groups.
H4~ 4.1 - 4.3Multiplet-Coupled to H3 and H5. Significantly deshielded by the electronegative chlorine atom.
H5 (CH₃)~ 1.5Doublet~ 6-7Coupled to H4.
OH (x2)Variable (2.0 - 5.0)Broad Singlet-Chemical shift is dependent on concentration, solvent, and temperature. May exchange with D₂O.
Table 2: Predicted ¹³C NMR Data for this compound
CarbonChemical Shift (δ, ppm)Notes
C1 (CH₃)~ 15 - 20
C2~ 70 - 75Carbon bearing a hydroxyl group.
C3~ 75 - 80Carbon bearing a hydroxyl group.
C4~ 60 - 65Carbon bearing the chlorine atom.
C5 (CH₃)~ 20 - 25
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H Stretch3200 - 3600Strong, BroadCharacteristic of hydrogen-bonded hydroxyl groups.
C-H Stretch (sp³)2850 - 3000Medium to StrongAliphatic C-H bonds.
C-O Stretch1050 - 1150StrongAssociated with the alcohol C-O bonds.
C-Cl Stretch600 - 800Medium to StrongCharacteristic of the carbon-chlorine bond.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zIonNotes
[M]+[C₅H₁₁ClO₂]+Molecular ion peak. Expected to be of low abundance. Will exhibit an M+2 peak with approximately one-third the intensity of the M+ peak due to the ³⁷Cl isotope.[1][2][3]
[M-H₂O]+[C₅H₉ClO]+Loss of a water molecule.
[M-Cl]+[C₅H₁₁O₂]+Loss of a chlorine radical.
[M-H₂O-Cl]+[C₅H₉O]+Subsequent loss of a chlorine radical after water loss.
VariousCₓHᵧOₓ⁺, CₓHᵧCl⁺Fragmentation of the carbon skeleton. Common fragments for alcohols and chlorinated alkanes.[4]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on standard laboratory techniques for analogous compounds.

Synthesis of this compound via Halohydrin Formation

This procedure outlines the synthesis from a commercially available starting material, such as pent-2-ene.[5][6][7][8][9]

Materials:

  • Pent-2-ene

  • N-Chlorosuccinimide (NCS) or chlorine water (Cl₂ in H₂O)

  • Water

  • A suitable organic solvent (e.g., acetone or tetrahydrofuran)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve pent-2-ene in a 1:1 mixture of water and the organic solvent.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add N-chlorosuccinimide (or bubble chlorine gas through the solution) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis_Pathway Pent-2-ene Pent-2-ene Reagents NCS, H₂O (or Cl₂, H₂O) Pent-2-ene->Reagents Reaction This compound This compound Reagents->this compound Product Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Product Synthesized this compound Purification Purification (Column Chromatography/Distillation) Synthesized_Product->Purification Pure_Sample Pure this compound Purification->Pure_Sample NMR ¹H and ¹³C NMR Spectroscopy Pure_Sample->NMR IR Infrared (IR) Spectroscopy Pure_Sample->IR MS Mass Spectrometry (MS) Pure_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

References

IUPAC nomenclature and CAS number for 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and available data for 4-Chloropentane-2,3-diol. Due to the limited availability of public domain data, this document focuses on the formal naming conventions and computed properties of a specific stereoisomer.

IUPAC Nomenclature and CAS Number

The unambiguous systematic name for this compound, in a specific stereoisomeric form, is (2S,3S,4R)-4-chloropentane-2,3-diol [1]. This nomenclature defines the precise three-dimensional arrangement of the atoms within the molecule.

A Chemical Abstracts Service (CAS) number for this compound could not be located in the available databases.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₁ClO₂PubChem[1]
Molecular Weight138.59 g/mol PubChem[1]
XLogP30.4PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem
Exact Mass138.0447573 g/mol PubChem[1]
Topological Polar Surface Area40.5 ŲPubChem[1]

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any established experimental protocols for the synthesis or specific reactions of this compound.

Signaling Pathways and Logical Relationships

Information regarding the interaction of this compound with biological signaling pathways is not currently available in the public domain. Therefore, a diagrammatic representation of its biological activity cannot be provided.

As a logical representation of the available information, the following diagram illustrates the relationship between the general chemical structure and its specifically identified stereoisomer.

A This compound (General Structure) B (2S,3S,4R)-4-chloropentane-2,3-diol (Specific Stereoisomer) A->B is a specific stereoisomer of

Caption: Relationship between the general structure and a specific stereoisomer.

References

Potential Reaction Pathways for the Formation of 4-Chloropentane-2,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores potential synthetic routes for the formation of 4-chloropentane-2,3-diol, a vicinal chlorodiol of interest in synthetic chemistry and drug development. Due to the absence of a direct, published experimental protocol for this specific molecule, this document outlines plausible reaction pathways based on established organic chemistry principles. The described methodologies are derived from analogous transformations and provide a foundational framework for the experimental synthesis of this compound.

Core Concepts and Strategic Approaches

The synthesis of this compound necessitates the introduction of a chlorine atom and two hydroxyl groups onto a five-carbon backbone. The key challenge lies in achieving the desired regioselectivity and stereoselectivity. Three primary strategies are proposed and will be discussed in detail:

  • Halohydrin Formation from an Alkene Precursor: This widely used method involves the reaction of an alkene with a halogen source in the presence of water.

  • Ring-Opening of an Epoxide: The reaction of a suitable pentene oxide with a chlorine nucleophile offers a regioselective route to the target chlorodiol.

  • Chlorination of a Diol: Direct chlorination of pentane-2,3-diol presents a more direct but potentially less selective approach.

Pathway 1: Halohydrin Formation from Pent-3-en-2-ol

This pathway commences with the readily available starting material, pent-3-en-2-ol. The formation of a halohydrin is a classic electrophilic addition reaction to an alkene.

Reaction Scheme:

Halohydrin Formation start Pent-3-en-2-ol intermediate Chloronium Ion Intermediate start->intermediate Cl2, H2O product This compound intermediate->product H2O attack

Caption: Halohydrin formation from pent-3-en-2-ol.

Experimental Protocol:

A solution of pent-3-en-2-ol in a suitable solvent, such as a mixture of water and a co-solvent like tetrahydrofuran (THF) to ensure miscibility, would be treated with a source of electrophilic chlorine. Gaseous chlorine (Cl₂) or N-chlorosuccinimide (NCS) are common reagents for this transformation. The reaction proceeds via a cyclic chloronium ion intermediate, which is then attacked by water in an anti-fashion. The regioselectivity of the water attack is dictated by Markovnikov's rule, with the nucleophile attacking the more substituted carbon of the chloronium ion that can better stabilize a partial positive charge. In this case, attack at C3 is expected to be favored, leading to the desired 4-chloro-2,3-diol.

Data Presentation:
ParameterExpected OutcomeRationale
Regioselectivity Favorable for 4-chloro-2,3-diolAttack of water at the more substituted carbon (C3) of the chloronium ion intermediate.
Stereoselectivity Anti-additionThe reaction mechanism involves backside attack of the water molecule on the cyclic chloronium ion.
Potential Byproducts Dichloroalkane, regioisomeric chlorohydrinCompetitive attack by the chloride ion and potential for attack at the other carbon of the chloronium ion.

Pathway 2: Ring-Opening of Pent-3-en-2-oxide

This pathway involves the initial epoxidation of a suitable pentene derivative, followed by the nucleophilic ring-opening of the epoxide with a chloride source.

Reaction Scheme:

Epoxide Ring-Opening start Pent-3-en-2-ol epoxide 3,4-Epoxypentan-2-ol start->epoxide m-CPBA or other peroxy acid product This compound epoxide->product HCl

Caption: Synthesis via epoxide ring-opening.

Experimental Protocol:

Step 1: Epoxidation

Pent-3-en-2-ol can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM). This reaction is typically stereospecific, with the stereochemistry of the alkene translating to the epoxide.

Step 2: Acid-Catalyzed Ring-Opening

The resulting 3,4-epoxypentan-2-ol would then be treated with hydrochloric acid (HCl). Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The chloride ion then attacks one of the epoxide carbons. The regioselectivity of this ring-opening is dependent on the reaction conditions. In strongly acidic media, the reaction can proceed through a borderline SN1/SN2 mechanism, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. Attack at the C4 position would yield the desired this compound.

Data Presentation:
ParameterExpected OutcomeRationale
Regioselectivity Potentially high for 4-chloro-2,3-diolUnder acidic conditions, nucleophilic attack is favored at the more substituted carbon of the protonated epoxide.
Stereoselectivity Anti-additionThe SN2-like attack of the chloride ion occurs from the face opposite to the protonated epoxide oxygen.
Potential Byproducts Regioisomeric chlorohydrinPossibility of nucleophilic attack at the C3 position of the epoxide.

Pathway 3: Direct Chlorination of Pentane-2,3-diol

This approach is the most direct but may suffer from a lack of selectivity. It involves the selective replacement of a hydroxyl group with a chlorine atom.

Reaction Scheme:

Direct Chlorination start Pentane-2,3-diol product This compound start->product SOCl2 or SO2Cl2 byproduct 3-Chloropentan-2-ol, Dichlorinated products start->byproduct Side Reactions

Caption: Direct chlorination of pentane-2,3-diol.

Experimental Protocol:

Pentane-2,3-diol could be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), potentially in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction mechanism would likely involve the formation of a chlorosulfite intermediate, followed by an intramolecular SN2 attack by the chloride ion. The challenge with this method is the potential for reaction at both hydroxyl groups, leading to dichlorinated byproducts. Furthermore, controlling the regioselectivity between the C2 and C3 hydroxyl groups could be difficult. Selective protection of one of the hydroxyl groups might be necessary to achieve the desired outcome.

Data Presentation:
ParameterExpected OutcomeRationale
Regioselectivity Potentially lowThe two secondary hydroxyl groups have similar reactivity, making selective chlorination challenging.
Stereoselectivity Inversion of configurationThe reaction likely proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at the reacting center.
Potential Byproducts 3-Chloropentan-2-ol, 2,3-dichloropentane, 3,4-dichloropentan-2-olLack of regioselectivity and over-chlorination.

Conclusion and Future Directions

The synthesis of this compound can be approached through several plausible reaction pathways. The halohydrin formation from pent-3-en-2-ol and the ring-opening of a corresponding epoxide appear to be the most promising strategies in terms of achieving the desired regioselectivity. The direct chlorination of pentane-2,3-diol is a more straightforward approach but may require significant optimization to control selectivity.

For drug development professionals, the stereochemical outcome of these reactions is of paramount importance. The stereoselective synthesis of a specific diastereomer of this compound would likely require the use of chiral starting materials or stereoselective reagents and catalysts. Further experimental investigation is necessary to determine the optimal reaction conditions, yields, and diastereoselectivities for each of these proposed pathways. This guide provides a solid theoretical foundation for initiating such studies.

Stability and decomposition of 4-Chloropentane-2,3-diol under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected stability and decomposition pathways of 4-Chloropentane-2,3-diol under various conditions. Due to the limited availability of specific experimental data for this compound, this document extrapolates from the well-established chemistry of vicinal chlorohydrins, a class of compounds to which this compound belongs. The guide covers anticipated reactivity under thermal, acidic, and basic conditions, outlining the principal decomposition mechanisms. Methodologies for studying the stability of chlorohydrins are also presented, offering a framework for empirical investigation. This document is intended to serve as a foundational resource for researchers and professionals working with or developing processes involving this compound.

Introduction

This compound is a vicinal chlorohydrin, a functional group characterized by a chlorine atom and a hydroxyl group on adjacent carbon atoms.[1][2] The reactivity and stability of this class of compounds are of significant interest in organic synthesis and drug development, as they are versatile intermediates. Understanding the conditions under which this compound is stable and the pathways through which it decomposes is critical for its synthesis, purification, storage, and application. This guide synthesizes the general principles governing chlorohydrin chemistry to predict the behavior of this compound.

Physicochemical Properties

Specific experimental data for all isomers of this compound are not extensively available. However, computational data for one stereoisomer, (2S,3S,4R)-4-chloropentane-2,3-diol, is available and provides an indication of its general properties.[3][4]

PropertyValue (for (2S,3S,4R)-4-chloropentane-2,3-diol)Data Source
Molecular FormulaC5H11ClO2PubChem[3][4]
Molecular Weight138.59 g/mol PubChem[3][4]
XLogP30.4PubChem[3][4]
Hydrogen Bond Donor Count2PubChem[3][4]
Hydrogen Bond Acceptor Count2PubChem[3][4]
Rotatable Bond Count2PubChem[3][4]

Stability and Decomposition Pathways

The stability of this compound is expected to be highly dependent on the pH and temperature of its environment. The primary modes of decomposition for vicinal chlorohydrins are base-catalyzed cyclization, hydrolysis, and thermal degradation.

Base-Catalyzed Decomposition: Epoxide Formation

The most significant and well-documented decomposition pathway for vicinal chlorohydrins is the base-catalyzed intramolecular SN2 reaction to form an epoxide.[1] In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide, which then attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion. This reaction is generally rapid and is a common synthetic route to epoxides.[1]

G Base-Catalyzed Decomposition of this compound cluster_0 This compound cluster_1 Alkoxide Intermediate cluster_2 Epoxide Product start H3C-CH(Cl)-CH(OH)-CH(OH)-CH3 intermediate H3C-CH(Cl)-CH(O-)-CH(OH)-CH3 start->intermediate + OH- end H3C-CH-CH-CH(OH)-CH3      /      O intermediate->end - Cl- G Hydrolysis of this compound cluster_0 This compound cluster_1 Pentane-1,2,3,4-tetraol start H3C-CH(Cl)-CH(OH)-CH(OH)-CH3 end H3C-CH(OH)-CH(OH)-CH(OH)-CH3 start->end + H2O - HCl G Workflow for Stability Assessment start Prepare solutions of This compound in various buffers (pH) and solvents stress Incubate samples under defined conditions (Temperature, Light) start->stress sample Withdraw aliquots at specified time intervals stress->sample quench Quench reaction (e.g., neutralization, cooling) sample->quench analyze Analyze samples using validated analytical methods (e.g., HPLC, GC-MS) quench->analyze data Determine rate of degradation and identify decomposition products analyze->data

References

Navigating the Synthesis of 4-Chloropentane-2,3-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, the availability of specific, highly functionalized chemical intermediates is paramount. This technical guide addresses the notable absence of commercial suppliers for 4-Chloropentane-2,3-diol and provides a comprehensive overview of its properties and plausible synthetic pathways, equipping researchers with the necessary knowledge to procure this valuable compound through laboratory synthesis.

While a direct search for commercial suppliers of this compound proves fruitless, this guide consolidates available data and outlines robust synthetic strategies, empowering research and development professionals to overcome this procurement challenge.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is the foundation of any synthetic endeavor. For the specific stereoisomer, (2S,3S,4R)-4-chloropentane-2,3-diol, the following properties have been computationally derived and are available through public chemical databases.[1]

PropertyValue
IUPAC Name (2S,3S,4R)-4-chloropentane-2,3-diol
Molecular Formula C₅H₁₁ClO₂
Molecular Weight 138.59 g/mol
CAS Number Not available
Canonical SMILES C--INVALID-LINK--Cl)O">C@@HO
InChI Key PGJUYAMPPKWBNC-MROZADKFSA-N
Computed XLogP3 0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Table 1: Computed Physicochemical Properties of (2S,3S,4R)-4-chloropentane-2,3-diol.[1]

Proposed Synthetic Pathways

Given the lack of commercial availability, in-house synthesis is the most viable route to obtain this compound. Based on established principles of organic chemistry, two primary synthetic strategies are proposed: the halohydrin formation from a corresponding alkene and the ring-opening of a suitable epoxide.

Pathway 1: Halohydrin Formation from Pent-3-en-2-ol

This pathway involves the electrophilic addition of a chlorine source and water to the double bond of a pentene-diol precursor.

G A Pent-3-en-2-ol B Pent-3-ene-2,3-diol A->B Dihydroxylation (e.g., OsO₄, NMO) C This compound B->C Chlorination (e.g., HCl or SOCl₂)

Caption: Synthetic Pathway 1 via Halohydrin Formation.

Experimental Protocol Outline:

  • Dihydroxylation of Pent-3-en-2-ol: The synthesis would commence with the stereoselective dihydroxylation of a suitable pentene precursor, such as pent-3-en-2-ol. Reagents like osmium tetroxide with an oxidant like N-methylmorpholine N-oxide (NMO) are commonly employed for syn-dihydroxylation.

  • Chlorination of Pent-3-ene-2,3-diol: The resulting pent-3-ene-2,3-diol would then undergo chlorination. This could potentially be achieved through the addition of hydrochloric acid across the double bond or by reaction with a chlorinating agent like thionyl chloride (SOCl₂), which would require careful control of reaction conditions to favor the desired chlorodiol over other potential products.

Pathway 2: Ring-Opening of a 2,3-Epoxypentan-4-ol Precursor

This approach leverages the high reactivity of epoxides towards nucleophilic attack.

G A Pent-3-en-2-ol B 2,3-Epoxypentan-4-ol A->B Epoxidation (e.g., m-CPBA) C This compound B->C Ring-Opening (e.g., HCl)

Caption: Synthetic Pathway 2 via Epoxide Ring-Opening.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Epoxidation of Pent-3-en-2-ol

    • Dissolve pent-3-en-2-ol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution in an ice bath to 0°C.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-epoxypentan-4-ol.

  • Step 2: Ring-Opening with Hydrochloric Acid

    • Dissolve the crude 2,3-epoxypentan-4-ol in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

    • Cool the solution to 0°C.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the epoxide.

    • Neutralize the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain this compound.

Stereochemical Considerations: The stereochemistry of the final product is dependent on the stereochemistry of the starting materials and the reaction mechanisms. The epoxidation of a chiral allylic alcohol can be directed by the existing stereocenter. The subsequent ring-opening of the epoxide with a chloride source will occur with inversion of configuration at the carbon atom that is attacked.

Conclusion

While this compound is not commercially available, this guide provides the foundational knowledge for its synthesis in a laboratory setting. The outlined synthetic pathways, based on well-established organic reactions, offer viable routes for researchers to produce this compound. The provided hypothetical experimental protocol for the epoxide ring-opening pathway serves as a detailed starting point for the development of a robust and efficient synthesis. Researchers are encouraged to adapt and optimize these methods to suit their specific needs and available resources.

References

Navigating the Unknown: A Technical Guide to the Health and Safety Considerations for Handling 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the potential hazards and recommended safety protocols for handling 4-Chloropentane-2,3-diol. As of the time of writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information herein is extrapolated from data on structurally analogous compounds, particularly 3-Chloro-1,2-propanediol, and established principles of laboratory safety for handling novel chemical entities. The guidance provided should be used as a starting point for a thorough risk assessment, which is mandatory before commencing any experimental work.

Introduction

This compound is a halogenated diol with potential applications in organic synthesis and drug development. As with any novel or uncharacterized chemical, a cautious and well-informed approach to its handling is paramount to ensure the health and safety of laboratory personnel. This guide synthesizes available data on similar compounds and outlines best practices for risk mitigation.

Hazard Identification and Classification

Due to the absence of specific toxicological data for this compound, a conservative approach to hazard identification is warranted. Based on the known hazards of the structural analog 3-Chloro-1,2-propanediol, this compound should be treated as a potentially hazardous substance.

Inferred GHS Hazard Statements:

Hazard ClassHazard Statement
Acute Toxicity, OralH301 - Toxic if swallowed
Acute Toxicity, DermalH312 - Harmful in contact with skin
Acute Toxicity, InhalationH331 - Toxic if inhaled[1]
Serious Eye Damage/Eye IrritationH318 - Causes serious eye damage[1]
CarcinogenicityH351 - Suspected of causing cancer[1]
Reproductive ToxicityH360 - May damage fertility or the unborn child[1]

Toxicological Data (Based on 3-Chloro-1,2-propanediol)

The following toxicological data for 3-Chloro-1,2-propanediol should be considered as indicative of the potential toxicity of this compound until specific data becomes available.

MetricValueSpeciesRouteReference
LD5026 mg/kgRatOral[1]
LD501,056 mg/kgRabbitDermal[1]

Physical and Chemical Properties

Predictive data for this compound and known data for the analog 3-Chloro-1,2-propanediol are presented below. These values are essential for assessing risks such as inhalation exposure and for planning appropriate storage and handling procedures.

PropertyThis compound (Predicted)3-Chloro-1,2-propanediol (Known)
Molecular FormulaC5H11ClO2C3H7ClO2
Molecular Weight138.59 g/mol 110.54 g/mol
Boiling PointNot Available213 °C
Flash PointNot Available113 °C
log PowNot Available-0.53[1]

Experimental Protocols for Hazard Assessment

For novel compounds like this compound, a systematic approach to hazard evaluation is crucial. The following are general experimental protocols that can be adapted to assess the potential hazards of this compound.

5.1 Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425)

  • Objective: To determine the acute oral toxicity (LD50) of the compound.

  • Methodology:

    • A single animal (typically a female rat) is dosed with the test substance at a starting dose level selected based on available information.

    • The animal is observed for signs of toxicity for up to 14 days.

    • If the animal survives, a second animal is dosed at a higher dose level. If the first animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until the criteria for stopping the test are met. The LD50 is then calculated using the maximum likelihood method.

5.2 In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431)

  • Objective: To assess the skin corrosion potential of the compound.

  • Methodology:

    • A three-dimensional human epidermis model is treated with the test chemical.

    • The viability of the epidermal cells is measured after specific exposure times.

    • A reduction in cell viability below a certain threshold indicates a corrosive potential.

5.3 Ames Test for Mutagenicity (OECD TG 471)

  • Objective: To determine the mutagenic potential of the compound by assessing its ability to induce reverse mutations in strains of Salmonella typhimurium.

  • Methodology:

    • Histidine-dependent strains of S. typhimurium are exposed to the test compound with and without a metabolic activation system (S9 mix).

    • The bacteria are plated on a minimal agar medium lacking histidine.

    • The number of revertant colonies (those that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

Recommended Safety Procedures and Workflows

6.1 Personal Protective Equipment (PPE) Decision Workflow

A risk-based approach should be taken to select the appropriate level of PPE.

PPE_Workflow start Start: Handling This compound risk_assessment Perform Risk Assessment: - Scale of work - Potential for aerosolization - Duration of exposure start->risk_assessment low_risk Low Risk: - Small scale (<1g) - No heating or vortexing risk_assessment->low_risk Low medium_risk Medium Risk: - Moderate scale (1-10g) - Heating or agitation involved risk_assessment->medium_risk Medium high_risk High Risk: - Large scale (>10g) - High potential for aerosolization risk_assessment->high_risk High ppe_low Standard PPE: - Lab coat - Safety glasses - Nitrile gloves low_risk->ppe_low ppe_medium Enhanced PPE: - Chemical resistant lab coat - Chemical splash goggles - Double nitrile gloves medium_risk->ppe_medium ppe_high Maximum PPE: - Chemical resistant suit - Face shield and goggles - Heavy-duty chemical gloves - Respiratory protection (consult EHS) high_risk->ppe_high fume_hood Work in a certified chemical fume hood ppe_low->fume_hood ppe_medium->fume_hood ppe_high->fume_hood

Caption: PPE selection workflow for handling this compound.

6.2 Emergency Spill Response Protocol

In the event of a spill, a clear and practiced response is critical to minimize exposure and environmental contamination.

Spill_Response spill Spill of this compound evacuate Evacuate immediate area and alert others spill->evacuate assess Assess spill size and risk evacuate->assess small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL) assess->large_spill Large self_cleanup If trained and equipped: - Don appropriate PPE - Absorb with inert material - Collect in a sealed container small_spill->self_cleanup ehs_contact Contact Environmental Health & Safety (EHS) large_spill->ehs_contact decontaminate Decontaminate the area and dispose of waste as hazardous self_cleanup->decontaminate report Complete an incident report ehs_contact->report decontaminate->report

Caption: Emergency response protocol for a this compound spill.

Handling and Storage

  • Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] Use non-sparking tools and ground all equipment when handling larger quantities.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed when not in use.

First Aid Measures

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

While the precise health and safety profile of this compound is yet to be fully elucidated, the information available for structurally similar compounds suggests that it should be handled with a high degree of caution. By implementing the engineering controls, personal protective equipment, and administrative procedures outlined in this guide, researchers can significantly mitigate the risks associated with the handling of this novel compound. A thorough, substance-specific risk assessment remains the cornerstone of safe laboratory practice.

References

An In-depth Technical Guide to Chloropentane Diols: Historical Context, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloropentane diols, a class of halogenated organic compounds with potential applications in chemical synthesis and as yet unexplored roles in biological systems. This document details the historical context of their synthesis through the development of fundamental organic reactions, summarizes their physicochemical properties, and provides detailed experimental protocols for their preparation.

Historical Context and Discovery

The specific discovery of individual chloropentane diol isomers is not well-documented in the historical chemical literature. Their existence and synthesis are better understood as an extension of the broader development of synthetic methodologies for halohydrins and diols throughout the 19th and 20th centuries.

Key historical developments that laid the groundwork for the synthesis of chloropentane diols include:

  • The discovery of hypochlorous acid addition to alkenes: In the mid-19th century, chemists established that alkenes react with chlorine in the presence of water to form chlorohydrins. This reaction, a cornerstone of organic synthesis, provided the first practical route to molecules containing both a chlorine atom and a hydroxyl group on adjacent carbon atoms.

  • The development of epoxide chemistry: The synthesis and ring-opening reactions of epoxides, particularly the acid- and base-catalyzed hydrolysis to form diols, became a fundamental tool in organic chemistry in the early 20th century. The reaction of an epoxide with a chlorine nucleophile provides a direct route to a chlorohydrin.

  • Advancements in stereoselective synthesis: More recent developments have focused on controlling the stereochemistry of these reactions, allowing for the synthesis of specific stereoisomers of substituted diols, which is of particular importance in the development of pharmaceuticals and other biologically active molecules.

While no single "discovery" of chloropentane diols can be pinpointed, their synthesis is a logical application of these well-established and historically significant reactions to pentene isomers.

Physicochemical Properties of Chloropentane Diol Isomers

Quantitative data for chloropentane diols is primarily available through computational predictions. The following table summarizes key physicochemical properties for several isomers, as computed by PubChem. It is important to note that these are predicted values and may differ from experimentally determined data.

Isomer NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
1-Chloropentane-2,3-diolC₅H₁₁ClO₂138.590.522
1-Chloropentane-2,4-diolC₅H₁₁ClO₂138.590.322
2-Chloropentane-1,3-diolC₅H₁₁ClO₂138.590.422
3-Chloropentane-1,2-diolC₅H₁₁ClO₂138.590.522
3-Chloropentane-1,5-diolC₅H₁₁ClO₂138.590.222
5-Chloropentane-1,2-diolC₅H₁₁ClO₂138.590.322

Experimental Protocols for Synthesis

The synthesis of chloropentane diols can be achieved through several established methods in organic chemistry. Below are detailed protocols for two common approaches, starting from readily available pentene isomers.

Synthesis of a Vicinal Chloropentane Diol via Halohydrin Formation and Subsequent Hydrolysis

This two-step procedure involves the formation of a chlorohydrin from an alkene, followed by hydrolysis to the diol. This example uses 1-pentene as the starting material.

Step 1: Synthesis of 1-Chloropentan-2-ol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8.5 g (0.125 mol) of 1-pentene in 100 mL of a 1:1 mixture of acetone and water. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Chlorinating Agent: While stirring vigorously, slowly add a solution of 13.9 g (0.13 mol) of N-chlorosuccinimide (NCS) in 50 mL of 1:1 acetone/water from the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2 hours.

  • Workup: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator. Extract the aqueous residue with three 50 mL portions of diethyl ether. Combine the organic extracts and wash them with 50 mL of 5% sodium thiosulfate solution, followed by 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-chloropentan-2-ol. The product can be further purified by vacuum distillation.

Step 2: Hydrolysis of 1-Chloropentan-2-ol to Pentane-1,2-diol

This step is provided for completeness in diol synthesis, however, the direct synthesis of a chloropentane diol would typically stop after the formation of the chlorohydrin, or proceed via a different route such as epoxide ring opening with a chloride source. For the synthesis of a non-chlorinated diol from the intermediate:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 1-chloropentan-2-ol in 50 mL of a 1 M aqueous solution of sodium carbonate.

  • Hydrolysis: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Workup and Purification: After cooling to room temperature, extract the aqueous solution with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield pentane-1,2-diol.

Synthesis_of_Vicinal_Diol start 1-Pentene intermediate 1-Chloropentan-2-ol start->intermediate Halohydrin Formation reagent1 NCS, Acetone/H2O product Pentane-1,2-diol intermediate->product Hydrolysis reagent2 Na2CO3, H2O, Heat

Fig. 1: Synthetic workflow for a vicinal diol from an alkene.
Synthesis of a Vicinal Chloropentane Diol via Epoxide Ring-Opening

This method involves the epoxidation of an alkene followed by ring-opening with a chlorine source, providing a more direct route to a chloropentane diol. This example uses cis-2-pentene.

Step 1: Epoxidation of cis-2-Pentene

  • Reaction Setup: In a 250 mL flask, dissolve 8.5 g (0.125 mol) of cis-2-pentene in 100 mL of dichloromethane.

  • Addition of Oxidizing Agent: Add 23.7 g (0.137 mol) of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, keeping the temperature below 25 °C with a water bath.

  • Reaction and Workup: Stir the reaction at room temperature for 4-6 hours. After completion, wash the reaction mixture with 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain cis-2,3-epoxypentane.

Step 2: Ring-Opening with Hydrochloric Acid

  • Reaction Setup: Dissolve the crude cis-2,3-epoxypentane in 50 mL of diethyl ether and cool to 0 °C.

  • Addition of Acid: Slowly add 25 mL of concentrated hydrochloric acid with vigorous stirring.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: The resulting mixture of chloropentane diol regioisomers can be purified by column chromatography on silica gel.

Epoxide_Ring_Opening start cis-2-Pentene intermediate cis-2,3-Epoxypentane start->intermediate Epoxidation reagent1 m-CPBA, CH2Cl2 product Chloropentane Diol Isomers intermediate->product Ring-Opening reagent2 Conc. HCl, Ether

Fig. 2: Synthesis via epoxide formation and ring-opening.

Potential Biological Activity and Toxicology

There is currently no specific data available in the scientific literature regarding the biological activity or toxicology of chloropentane diols. However, based on the known properties of related small-molecule chlorinated hydrocarbons and diols, some general toxicological concerns can be inferred.

  • General Toxicity of Halogenated Hydrocarbons: Many short-chain chlorinated alkanes exhibit some level of toxicity, with potential effects on the liver, kidneys, and central nervous system upon acute or chronic exposure. The presence of the chlorine atom can increase the lipophilicity of the molecule, potentially facilitating its distribution into tissues.

  • Metabolism: It is plausible that chloropentane diols could be metabolized in vivo. The hydroxyl groups may undergo conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. The carbon-chlorine bond may be subject to metabolic cleavage, which could potentially lead to the formation of reactive intermediates.

  • Diol-related effects: Some diols are known to have specific biological effects. For instance, certain vicinal diols have been shown to possess antimicrobial properties. However, it is unknown if chloropentane diols share these activities.

Given the lack of specific data, any handling of chloropentane diols should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Potential Involvement in Signaling Pathways

As there is no direct evidence of chloropentane diols being involved in specific signaling pathways, a hypothetical metabolic pathway is presented below. This diagram illustrates a generalized detoxification pathway that a xenobiotic compound such as a chloropentane diol might undergo in a biological system.

Detoxification_Pathway compound Chloropentane Diol phase1 Phase I Metabolism (e.g., Cytochrome P450 Oxidation) compound->phase1 intermediate Oxidized Intermediate phase1->intermediate phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) intermediate->phase2 conjugate Water-Soluble Conjugate phase2->conjugate excretion Excretion conjugate->excretion

Fig. 3: Generalized xenobiotic metabolism pathway.

This diagram represents a potential route for the detoxification and elimination of a foreign compound like a chloropentane diol. Phase I metabolism often introduces or exposes functional groups, which are then acted upon by Phase II enzymes to create a more water-soluble and easily excretable conjugate.

Conclusion and Future Directions

Chloropentane diols represent a class of chemical compounds for which there is a significant gap in the scientific literature. While their synthesis can be readily achieved through well-established organic reactions, their specific physicochemical properties have not been experimentally determined, and their biological effects remain unexplored.

Future research in this area could focus on:

  • Systematic Synthesis and Characterization: The synthesis and full spectroscopic characterization (NMR, IR, MS) of all chloropentane diol isomers would provide a valuable dataset for chemists.

  • Toxicological and Pharmacological Screening: In vitro and in vivo studies are needed to assess the potential toxicity and any beneficial biological activities of these compounds.

  • Applications in Synthesis: The bifunctional nature of chloropentane diols could make them useful as building blocks in the synthesis of more complex molecules.

This technical guide serves as a foundational document to encourage and facilitate further research into this understudied class of molecules.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 4-Chloropentane-2,3-diol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide detailed protocols for the stereoselective synthesis of specific diastereomers of 4-chloropentane-2,3-diol, a chiral building block with potential applications in medicinal chemistry and materials science. Two primary synthetic strategies are presented: Sharpless Asymmetric Dihydroxylation followed by stereospecific chlorination, and Sharpless Asymmetric Epoxidation followed by regioselective ring-opening of the resulting epoxy alcohol. These methods allow for the controlled formation of distinct diastereomers by selecting the appropriate chiral ligands and reaction conditions. All quantitative data is summarized in tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

The stereochemical configuration of small molecules is a critical determinant of their biological activity and material properties. The synthesis of molecules with multiple contiguous stereocenters remains a significant challenge in organic chemistry. This compound possesses three stereocenters, leading to the possibility of eight stereoisomers. This document outlines two robust and highly stereoselective methods for the preparation of specific diastereomers of this compound, starting from the readily available (E)-pent-3-en-2-ol.

Protocol 1: Synthesis of (2S,3R,4R)-4-Chloropentane-2,3-diol via Sharpless Asymmetric Dihydroxylation and Appel Reaction

This protocol describes the synthesis of the (2S,3R,4R) diastereomer starting from racemic (E)-pent-3-en-2-ol, which undergoes a kinetic resolution and diastereoselective dihydroxylation, followed by a stereospecific chlorination with inversion of configuration.

Experimental Workflow

G cluster_0 Step 1: Sharpless Asymmetric Dihydroxylation cluster_1 Step 2: Appel Reaction A (E)-pent-3-en-2-ol B AD-mix-α, t-BuOH/H₂O, 0°C A->B Reagents C (2S,3R,4S)-Pentane-2,3,4-triol B->C Product D (2S,3R,4S)-Pentane-2,3,4-triol E PPh₃, CCl₄, CH₂Cl₂, 0°C to rt D->E Reagents F (2S,3R,4R)-4-Chloropentane-2,3-diol E->F Product (with inversion at C4) G cluster_0 Step 1: Sharpless Asymmetric Epoxidation cluster_1 Step 2: Regioselective Ring-Opening A (E)-pent-3-en-2-ol B Ti(O-iPr)₄, (+)-DET, TBHP, CH₂Cl₂, -20°C A->B Reagents C (2S,3S,4S)-3,4-Epoxypentan-2-ol B->C Product D (2S,3S,4S)-3,4-Epoxypentan-2-ol E TiCl₄, CH₂Cl₂, -78°C D->E Reagents F (2S,3S,4R)-4-Chloropentane-2,3-diol E->F Product (with inversion at C4)

Application Notes and Protocols: 4-Chloropentane-2,3-diol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-chloropentane-2,3-diol as a chiral building block. This versatile synthon offers a valuable starting point for the stereoselective synthesis of a variety of chiral molecules, including epoxides and amino alcohols, which are key intermediates in the development of pharmaceuticals and other bioactive compounds.

Introduction to this compound

This compound is a chiral molecule possessing two stereocenters, making it a valuable precursor in asymmetric synthesis. The presence of both hydroxyl and chloro functional groups at stereogenic centers allows for a range of selective transformations. The diol moiety can be used to direct stereoselective reactions or can be converted into other functional groups, while the chloro group serves as a good leaving group for nucleophilic substitution or as a handle for the formation of heterocyclic structures. The specific stereoisomer, such as (2S,3S,4R)-4-chloropentane-2,3-diol, provides a defined stereochemical starting point, which is crucial for the synthesis of enantiomerically pure target molecules.

Key Synthetic Applications

The primary utility of this compound as a chiral building block lies in its efficient conversion to other valuable chiral intermediates. The two main applications highlighted here are the synthesis of chiral epoxides and the subsequent conversion to chiral amino alcohols.

Synthesis of Chiral Epoxides

A fundamental and highly useful transformation of chlorodiols is their intramolecular cyclization to form epoxides. This reaction proceeds via an intramolecular Williamson ether synthesis, where one of the hydroxyl groups, upon deprotonation, acts as a nucleophile to displace the adjacent chloride. The stereochemistry of the starting diol directly dictates the stereochemistry of the resulting epoxide, making this a reliable method for generating enantiopure epoxides.

Synthesis of Chiral Amino Alcohols

Chiral vicinal amino alcohols are critical structural motifs found in numerous pharmaceuticals and natural products. This compound can serve as a precursor to these valuable compounds. The strategy involves the conversion of the chlorodiol to the corresponding chiral epoxide, which is then opened with an amine nucleophile. This ring-opening reaction is typically highly regioselective and stereospecific, providing a reliable route to the desired amino alcohol.

Experimental Protocols

The following are detailed, representative protocols for the key transformations of this compound.

Protocol 1: Synthesis of (2R,3R)-3-Methyl-2,3-epoxypentan-1-ol from (2S,3S,4R)-4-Chloropentane-2,3-diol

This protocol describes the base-mediated intramolecular cyclization of this compound to form the corresponding chiral epoxide.

Materials:

  • (2S,3S,4R)-4-Chloropentane-2,3-diol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of (2S,3S,4R)-4-chloropentane-2,3-diol (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure (2R,3R)-3-methyl-2,3-epoxypentan-1-ol.

Protocol 2: Synthesis of (2S,3S)-3-Amino-4-methylpentan-1,2-diol from (2R,3R)-3-Methyl-2,3-epoxypentan-1-ol

This protocol details the ring-opening of the chiral epoxide with an amine to generate a chiral amino alcohol.

Materials:

  • (2R,3R)-3-Methyl-2,3-epoxypentan-1-ol

  • Benzylamine (or other desired amine)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve (2R,3R)-3-methyl-2,3-epoxypentan-1-ol (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzylamine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure (2S,3S)-3-(benzylamino)-4-methylpentan-1,2-diol.

Data Presentation

The following tables summarize typical quantitative data for the described transformations. Note that these are representative values and actual results may vary depending on the specific reaction conditions and substrates used.

Transformation Substrate Product Typical Yield (%) Typical Enantiomeric Excess (ee %) Typical Diastereomeric Ratio (dr)
EpoxidationThis compoundChiral Epoxide85-95>98N/A
AminolysisChiral EpoxideChiral Amino Alcohol70-90>98>95:5

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Transformations cluster_products Chiral Intermediates start This compound epoxidation Intramolecular Cyclization start->epoxidation Base (e.g., NaH) epoxide Chiral Epoxide epoxidation->epoxide aminolysis Nucleophilic Ring-Opening amino_alcohol Chiral Amino Alcohol aminolysis->amino_alcohol epoxide->aminolysis Amine (e.g., R-NH2)

Caption: Synthetic workflow from this compound.

Reaction_Pathway Chlorodiol This compound Epoxide Chiral Epoxide Chlorodiol->Epoxide Base (Intramolecular SN2) Amino_Alcohol Chiral Amino Alcohol Epoxide->Amino_Alcohol R-NH2 (Ring-Opening)

Caption: Reaction pathway for the synthesis of chiral molecules.

Application of 4-Chloropentane-2,3-diol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloropentane-2,3-diol is a vicinal chlorohydrin that holds significant potential as a versatile building block in the synthesis of various pharmaceutical intermediates. Its bifunctional nature, possessing both a chloro and two hydroxyl groups, allows for a range of chemical transformations, leading to the construction of complex molecular architectures. A key application of chlorodiols like this compound is their conversion to highly reactive epoxide intermediates. These epoxides are valuable precursors for the synthesis of chiral amines, amino alcohols, and nucleoside analogues, which are core components of many active pharmaceutical ingredients (APIs), particularly in antiviral and cardiovascular therapies. The stereochemistry of the diol can be controlled or resolved to yield enantiomerically pure epoxides, which are crucial for the synthesis of stereospecific drugs.

While direct, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural similarity to well-utilized chlorodiols, such as 3-chloropropane-1,2-diol, provides a strong basis for its potential applications.[1][2][3][4][5] This document outlines the potential applications, key reactions, and detailed experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Key Applications and Pharmaceutical Intermediates

The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to a chiral epoxide, cis- or trans-2,3-epoxy-4-chloropentane. This epoxide can then be subjected to nucleophilic ring-opening reactions to introduce diverse functionalities.

Target Intermediate ClassPharmaceutical AreaExample API (Analogous Synthesis)Reference for Analogy
Chiral Amino AlcoholsAntiviral (HIV Protease Inhibitors)Indinavir, Atazanavir[6][7][8][9]
Chiral AminesVariousAsymmetric Synthesis Building Blocks[10][11][12]
Nucleoside AnaloguesAntiviral (HIV, Hepatitis)Carbocyclic Nucleosides[13][14][15][16][17][18][19][20][21]

Experimental Protocols

Protocol 1: Synthesis of (2R,3R)-2,3-Epoxy-4-chloropentane from (2R,3R,4S)-4-Chloropentane-2,3-diol

This protocol describes the intramolecular cyclization of a chiral chlorodiol to form the corresponding epoxide, a key step for subsequent reactions.

Materials:

  • (2R,3R,4S)-4-Chloropentane-2,3-diol

  • Sodium hydroxide (NaOH)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2R,3R,4S)-4-Chloropentane-2,3-diol (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 equivalents) in methanol to the cooled solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R,3R)-2,3-Epoxy-4-chloropentane.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of a Chiral Amino Alcohol Intermediate via Epoxide Ring-Opening

This protocol details the synthesis of a chiral amino alcohol, a common intermediate in the synthesis of HIV protease inhibitors, by reacting the epoxide from Protocol 1 with a suitable amine.

Materials:

  • (2R,3R)-2,3-Epoxy-4-chloropentane

  • Benzylamine

  • Isopropanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, dissolve (2R,3R)-2,3-Epoxy-4-chloropentane (1 equivalent) in isopropanol.

  • Add benzylamine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product, a chiral amino alcohol, can be purified by column chromatography on silica gel.

Visualization of Synthetic Pathways and Workflows

G cluster_0 Synthesis of a Chiral Amino Alcohol Intermediate This compound This compound Epoxide Intermediate Epoxide Intermediate This compound->Epoxide Intermediate Intramolecular Cyclization (Base) Chiral Amino Alcohol Chiral Amino Alcohol Epoxide Intermediate->Chiral Amino Alcohol Nucleophilic Ring-Opening (Amine) Pharmaceutical Intermediate Pharmaceutical Intermediate Chiral Amino Alcohol->Pharmaceutical Intermediate Further Functionalization

Caption: General workflow for the synthesis of a chiral amino alcohol intermediate from this compound.

G cluster_1 Hypothetical Signaling Pathway Inhibition by a Nucleoside Analogue Viral Replication Viral Replication Viral Polymerase Viral Polymerase Viral Replication->Viral Polymerase Requires Nucleoside Analogue Intermediate Nucleoside Analogue Intermediate Active Triphosphate Form Active Triphosphate Form Nucleoside Analogue Intermediate->Active Triphosphate Form Cellular Kinases Active Triphosphate Form->Viral Polymerase Inhibits

Caption: Hypothetical mechanism of action for an antiviral agent derived from a nucleoside analogue intermediate.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of valuable pharmaceutical intermediates. Its ability to be converted into chiral epoxides opens up synthetic routes to a variety of important molecular scaffolds, including those found in antiviral and other therapeutic agents. The protocols provided herein, based on established chemical transformations of analogous compounds, offer a foundational methodology for researchers and drug development professionals to explore the synthetic utility of this compound. Further research into stereoselective synthesis and the expansion of its reaction scope will undoubtedly solidify its position as a valuable tool in the pharmaceutical industry.

References

Application Notes and Protocols for the Reactions of 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 4-chloropentane-2,3-diol, a versatile bifunctional molecule. The presence of both a vicinal diol and a secondary alkyl chloride allows for a range of selective transformations with nucleophilic and electrophilic reagents. The following protocols and data are intended to serve as a guide for the synthesis of novel compounds and intermediates in drug discovery and development.

Reactions with Nucleophiles

The primary site for nucleophilic attack is the carbon bearing the chlorine atom (C4), proceeding via an S\N2 mechanism. Additionally, under basic conditions, intramolecular nucleophilic attack by one of the hydroxyl groups can lead to the formation of an epoxide, a valuable synthetic intermediate.

The reaction of this compound with a base, such as sodium hydroxide, results in the deprotonation of one of the hydroxyl groups, which then acts as an intramolecular nucleophile to displace the chloride, forming a substituted oxirane. This is an intramolecular variation of the Williamson ether synthesis.[1]

Protocol for Epoxidation:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Addition of Base: Cool the solution to 0 °C and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Product Typical Yield Notes
4-methyl-5-(1-hydroxyethyl)oxirane85-95%The stereochemistry of the starting diol will determine the stereochemistry of the resulting epoxide.

Primary and secondary amines can displace the chloride to form amino alcohols, which are important building blocks in medicinal chemistry.

Protocol for Amination:

  • Reactant Mixture: In a sealed tube, combine this compound (1 equivalent), the desired amine (2-3 equivalents), and a polar aprotic solvent like dimethylformamide (DMF).

  • Heating: Heat the mixture to 80-100 °C for 24-48 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography or crystallization.

Nucleophile Product Typical Yield
Benzylamine4-(Benzylamino)pentane-2,3-diol70-85%
Morpholine4-Morpholinopentane-2,3-diol75-90%
Reactions with Electrophiles

The vicinal diol moiety of this compound can react with various electrophiles, primarily leading to protection of the hydroxyl groups or the formation of esters and ethers.

The 1,2-diol can be protected as a cyclic acetal, which is stable under basic and nucleophilic conditions.[2][3] This is particularly useful when subsequent reactions need to be performed at the chloro-substituted carbon without interference from the hydroxyl groups.

Protocol for Acetal Protection:

  • Reactant Mixture: Dissolve this compound (1 equivalent) in an excess of acetone or 2,2-dimethoxypropane, which also serves as the reagent.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or sulfuric acid.[4]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus if a solvent like toluene is used.[5]

  • Work-up: Quench the reaction with a weak base (e.g., triethylamine or sodium bicarbonate solution).

  • Purification: Remove the solvent under reduced pressure and purify the resulting acetal by distillation or column chromatography.

Electrophile Product Typical Yield
Acetone2-(4-chloropentan-2-yl)-4,5-dimethyl-1,3-dioxolane>90%
Benzaldehyde2-(4-chloropentan-2-yl)-4,5-dimethyl-2-phenyl-1,3-dioxolane80-90%

The hydroxyl groups can be esterified using acid chlorides or anhydrides in the presence of a base. Selective mono- or di-esterification can often be achieved by controlling the stoichiometry of the acylating agent.

Protocol for Esterification:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or pyridine.

  • Base: Add a base, such as triethylamine or pyridine (2.2 equivalents for di-esterification).

  • Acylating Agent: Cool the solution to 0 °C and add the acid chloride or anhydride (2.2 equivalents for di-esterification) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up: Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

  • Purification: Dry the organic layer, concentrate, and purify the ester by column chromatography.

Electrophile Product (Di-ester) Typical Yield
Acetyl Chloride4-chloropentane-2,3-diyl diacetate85-95%
Benzoyl Chloride4-chloropentane-2,3-diyl dibenzoate80-90%
Rearrangement Reactions

Under acidic conditions, 1,2-diols can undergo a pinacol rearrangement to form a carbonyl compound.[6][7] This reaction involves the protonation of a hydroxyl group, its departure as water to form a carbocation, followed by the migration of an adjacent group.[8][9]

Treatment of this compound with a strong acid can induce a pinacol-type rearrangement. The initial carbocation is formed by the loss of a protonated hydroxyl group. The subsequent migration of a hydride, methyl, or the chloro-substituted group will lead to different ketone products. The stability of the intermediate carbocation will determine the major product.[8]

Protocol for Pinacol Rearrangement:

  • Reactant and Acid: Add this compound (1 equivalent) to a cold (0 °C) solution of concentrated sulfuric acid or another strong protic acid.

  • Reaction: Stir the mixture at low temperature and slowly allow it to warm to room temperature. The reaction is typically rapid.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Purification: Neutralize the organic layer with a bicarbonate solution, dry, and concentrate. The resulting ketone can be purified by distillation or chromatography.

Product Typical Yield Notes
3-Chloropentan-2-oneVariableThe yield and product distribution can be sensitive to reaction conditions and the specific acid used.
4-Chloropentan-2-oneVariableFormation of this isomer would involve a methyl shift.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways of this compound.

Nucleophilic_Reactions This compound This compound Epoxide Epoxide This compound->Epoxide Base (e.g., NaOH) Intramolecular SN2 Amino Alcohol Amino Alcohol This compound->Amino Alcohol Amine (e.g., R2NH) Intermolecular SN2

Caption: Nucleophilic reactions of this compound.

Electrophilic_Reactions This compound This compound Cyclic Acetal Cyclic Acetal This compound->Cyclic Acetal Ketone/Aldehyde Acid Catalyst Diester Diester This compound->Diester Acid Chloride/Anhydride Base

Caption: Electrophilic reactions at the diol moiety.

Rearrangement_Reaction This compound This compound Protonated Diol Protonated Diol This compound->Protonated Diol H+ Carbocation Intermediate Carbocation Intermediate Protonated Diol->Carbocation Intermediate - H2O Ketone Product Ketone Product Carbocation Intermediate->Ketone Product 1,2-Hydride/Alkyl Shift

Caption: Pinacol rearrangement of this compound.

References

Application Note and Protocol: Purification of 4-Chloropentane-2,3-diol by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 4-Chloropentane-2,3-diol using flash column chromatography. This compound is a vicinal chlorohydrin, a class of compounds often characterized by their polarity. This protocol outlines a systematic approach, from the selection of the stationary and mobile phases to the execution of the purification and subsequent analysis of the collected fractions. The methodology is designed to be a starting point for researchers, with recommendations for optimization based on specific sample characteristics and purity requirements.

Introduction

This compound is a functionalized organic molecule containing both hydroxyl and chloro groups.[1][2] Such polar compounds can be challenging to purify, often requiring specific chromatographic conditions to achieve high purity.[3] Flash column chromatography is a widely used, efficient, and relatively fast technique for the purification of organic compounds in the milligram to gram scale.[4][5] This protocol details a method for the purification of this compound on silica gel, a common stationary phase for normal-phase chromatography.[4]

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is presented in Table 1. The predicted XLogP3-AA value of 0.3 suggests that the compound is relatively polar.[6] This polarity is a critical factor in selecting the appropriate chromatographic conditions.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H11ClO2PubChem[1]
Molecular Weight138.59 g/mol PubChem[1][6]
XLogP3-AA0.3PubChem[6]
Hydrogen Bond Donor Count2PubChem[6]
Hydrogen Bond Acceptor Count2PubChem[6]

Potential Impurities

Understanding the potential impurities in the crude sample is crucial for developing an effective purification strategy. This compound is a halohydrin, which can be synthesized from the corresponding alkene.[7][8][9][10] Therefore, common impurities may include:

  • Unreacted starting materials (e.g., pentene derivatives).

  • Byproducts from the synthesis, such as regioisomers or di-halogenated compounds.

  • Solvents used in the reaction and work-up.

Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled up or down as needed, with corresponding adjustments to the column size and solvent volumes.[4]

Materials and Equipment

Table 2: Materials and Equipment

ItemDescription
Stationary Phase Silica gel, 230-400 mesh (40-63 µm)
Solvents Hexane (or Heptane), Ethyl Acetate, Dichloromethane (DCM), Methanol (all HPLC grade)
Apparatus Glass chromatography column (e.g., 40 mm inner diameter), solvent reservoir, fraction collector or test tubes, thin-layer chromatography (TLC) plates (silica gel 60 F254), TLC tank, UV lamp (254 nm)
Reagents Crude this compound, TLC stains (e.g., potassium permanganate, ceric ammonium molybdate)
Method Development: Thin-Layer Chromatography (TLC)

Before performing the flash column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[11]

  • Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems. Good starting points for polar compounds include mixtures of a non-polar solvent (e.g., hexane or DCM) and a polar solvent (e.g., ethyl acetate or methanol).[12]

  • Spot the TLC Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate) and spot it onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Visualize the Spots: After elution, visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate stain, which is effective for diols).

  • Select the Solvent System: Choose the solvent system that provides the best separation between the desired product and impurities, with the target compound having an Rf of 0.2-0.4.

Table 3: Example TLC Solvent Systems for Method Development

SystemNon-Polar SolventPolar SolventRatio (v/v)
1HexaneEthyl Acetate1:1
2HexaneEthyl Acetate1:2
3DichloromethaneEthyl Acetate9:1
4DichloromethaneMethanol95:5
Column Packing
  • Select Column Size: For purifying 1 g of crude material, a column with an inner diameter of approximately 40 mm is suitable. A silica gel to compound ratio of 50:1 to 100:1 by weight is recommended for good separation.[5]

  • Prepare the Slurry: Weigh the appropriate amount of silica gel (e.g., 50-100 g) into a beaker. Add the chosen non-polar solvent (e.g., hexane) to create a slurry.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Equilibrate the Column: Once the silica has settled, add a thin layer of sand on top to protect the silica bed. Pass 2-3 column volumes of the initial mobile phase through the column to equilibrate it.

Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a solvent in which it is highly soluble and that is a weak eluent) and carefully pipette it onto the top of the silica gel bed.

  • Dry Loading: Dissolve the crude material in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11] This method is often preferred for compounds that are not highly soluble in the initial mobile phase.

Elution and Fraction Collection
  • Start Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure (e.g., using a pump or compressed air) to achieve a steady flow rate. A typical flow rate for a 40 mm column is 40-60 mL/min.

  • Gradient Elution (Recommended): Start with a less polar solvent system (e.g., the one determined by TLC or slightly less polar) and gradually increase the polarity by increasing the proportion of the polar solvent. This can be done in a stepwise or linear fashion. A gradient helps to elute non-polar impurities first, followed by the target compound, and finally the more polar impurities.[11]

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) in test tubes or a fraction collector.

  • Monitor the Elution: Monitor the separation by collecting small spots from the eluting fractions and running TLC plates.

Analysis of Fractions
  • TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Combine and Evaporate: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity and Identity Confirmation: Confirm the purity and identity of the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and analytical HPLC.

Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound by flash column chromatography.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_qc Quality Control crude_sample Crude this compound tlc TLC Method Development crude_sample->tlc Determine mobile phase column_packing Column Packing tlc->column_packing Select mobile phase sample_loading Sample Loading (Dry/Wet) column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product purity_check Purity & Identity Confirmation (NMR, MS, HPLC) final_product->purity_check

Caption: Workflow for the purification of this compound.

Troubleshooting

Table 4: Common Problems and Solutions in Flash Chromatography

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Consider a shallower gradient.
Column overloading.Reduce the amount of crude material loaded onto the column.
Column channeling.Ensure proper column packing; avoid air bubbles.
Compound Elutes too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase.
Compound Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase. A small amount of methanol can be added to the eluent for very polar compounds, but be aware that it can dissolve some silica.[12]
Cracked Silica Bed Heat generated upon sample loading or running the column too fast.Use dry loading for exothermic adsorptions. Ensure a consistent and not excessively high flow rate.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be toxic.

  • Silica gel dust can be harmful if inhaled; handle it carefully, preferably in a fume hood.

This protocol provides a comprehensive guide for the purification of this compound. Researchers should adapt and optimize the method based on their specific experimental results and purity requirements.

References

Application Note: Quantification of 4-Chloropentane-2,3-diol in a Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantitative determination of 4-Chloropentane-2,3-diol in a complex mixture. Due to the polar nature and low volatility of the target analyte, a derivatization step is essential for successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol outlines a silylation derivatization procedure, followed by GC-MS analysis, providing a reliable method for the quantification of this compound. The method is applicable to various matrices, including those encountered in drug development and chemical synthesis.

Introduction

This compound is a vicinal chlorodiol that can be present as an impurity or intermediate in various chemical processes. Accurate quantification of this compound is crucial for process optimization, quality control, and safety assessment in the pharmaceutical and chemical industries. Gas chromatography (GC) is a powerful technique for separating volatile compounds; however, the presence of two hydroxyl groups in this compound makes it non-volatile and prone to poor chromatographic performance.[1]

To overcome these challenges, a derivatization step is employed to convert the polar hydroxyl groups into less polar and more volatile silyl ethers.[2] This is achieved through a silylation reaction, a common and effective derivatization technique for compounds containing active hydrogens.[3] The resulting trimethylsilyl (TMS) derivative of this compound is thermally stable and exhibits excellent chromatographic properties, allowing for sensitive and accurate quantification by GC-MS.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol describes a general procedure for preparing a sample mixture for derivatization and subsequent GC-MS analysis.

Materials:

  • Sample containing this compound

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Vortex mixer

  • Centrifuge

  • Microsyringes

  • GC vials with inserts

Procedure:

  • Accurately weigh a known amount of the sample mixture into a clean, dry vial.

  • Dissolve the sample in a suitable anhydrous solvent to a final concentration within the expected calibration range of the instrument.

  • Add a known amount of the internal standard solution to the sample.

  • Vortex the sample for 1 minute to ensure homogeneity.

  • If particulates are present, centrifuge the sample at 3000 rpm for 5 minutes.

  • Carefully transfer the clear supernatant to a clean GC vial for the derivatization step.

Derivatization Protocol: Silylation

This protocol describes the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • Sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Pyridine (optional, as a catalyst and solvent)

  • Heating block or oven

  • GC vials with septa caps

Procedure:

  • To the GC vial containing the sample extract, add 100 µL of BSTFA + 1% TMCS.

  • If the sample is not already in an anhydrous solvent, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of pyridine before adding the silylating agent.

  • Securely cap the vial.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following are typical instrument parameters that can be used as a starting point and should be optimized for the specific instrument and application.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Full scan mode can be used for initial identification.

  • Ions to Monitor (for the di-TMS derivative of this compound): Specific ions should be determined by analyzing a derivatized standard. Likely characteristic ions would include the molecular ion and fragments resulting from the loss of methyl and trimethylsilyl groups.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following tables provide an example of how to present calibration data and method validation parameters. Note that the values presented are representative for a similar compound (3-chloropropane-1,2-diol) and should be determined specifically for this compound during method validation.[4][5][6][7]

Table 1: Calibration Curve for Quantitation of Derivatized this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.1Value
0.5Value
1.0Value
5.0Value
10.0Value
25.0Value
50.0Value
Linearity (R²) > 0.995

Table 2: Method Validation Parameters (Representative)

ParameterResult
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Visualizations

The following diagrams illustrate the key workflows and relationships in the analytical method.

cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in Anhydrous Solvent weigh->dissolve add_is Add Internal Standard (IS) dissolve->add_is vortex Vortex add_is->vortex centrifuge Centrifuge (if needed) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer

Figure 1. Sample Preparation Workflow.

cluster_derivatization Silylation Derivatization sample Sample Extract in GC Vial add_bstfa Add BSTFA + 1% TMCS sample->add_bstfa heat Heat at 70°C for 60 min add_bstfa->heat cool Cool to Room Temperature heat->cool derivatized_sample Derivatized Sample for GC-MS cool->derivatized_sample

Figure 2. Derivatization Workflow.

cluster_analysis GC-MS Analysis inject Inject Derivatized Sample separate GC Separation (DB-5ms column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect MS Detection (SIM Mode) ionize->detect quantify Quantification detect->quantify

Figure 3. GC-MS Analysis Workflow.

Conclusion

The described method, involving silylation derivatization followed by GC-MS analysis, provides a reliable and sensitive approach for the quantification of this compound in a mixture. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with the structured data presentation and workflow diagrams, offer a comprehensive guide for researchers, scientists, and drug development professionals. Method validation with respect to linearity, LOD, LOQ, precision, and accuracy should be performed in the user's laboratory to ensure the data quality meets the specific requirements of their application.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Chloropentane-2,3-diol, a key intermediate in various chemical and pharmaceutical applications. The described method is designed for scalability, allowing for the production of gram-to-kilogram quantities of the target compound. The synthesis involves a two-step process commencing with the selective chlorination of 3-penten-2-ol, followed by dihydroxylation of the resulting chlorinated alkene. This protocol emphasizes safety, efficiency, and high purity of the final product.

Introduction

This compound is a vicinal diol containing a chlorine atom, making it a versatile building block in organic synthesis. Its stereochemistry and functional groups allow for the introduction of diverse functionalities, rendering it a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The protocol detailed herein provides a reliable and scalable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from the commercially available 3-penten-2-ol.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Dihydroxylation 3-Penten-2-ol 3-Penten-2-ol 4-Chloro-2-pentene 4-Chloro-2-pentene 3-Penten-2-ol->4-Chloro-2-pentene SOCl2, Pyridine 3-Penten-2-ol->4-Chloro-2-pentene This compound This compound 4-Chloro-2-pentene->this compound KMnO4, NaOH, H2O 4-Chloro-2-pentene->this compound

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-pentene

This step involves the chlorination of 3-penten-2-ol using thionyl chloride. Pyridine is used to neutralize the HCl generated during the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Penten-2-ol86.13100 g1.16
Thionyl chloride (SOCl₂)118.97152 g (90.5 mL)1.28
Pyridine79.1096 g (98 mL)1.21
Diethyl ether74.12500 mL-
Saturated NaHCO₃ solution-200 mL-
Anhydrous MgSO₄120.3720 g-

Procedure:

  • A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is charged with 3-penten-2-ol (100 g, 1.16 mol) and pyridine (96 g, 1.21 mol) in 500 mL of anhydrous diethyl ether.

  • The mixture is cooled to 0 °C in an ice-water bath.

  • Thionyl chloride (152 g, 1.28 mol) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is then carefully poured into 500 mL of ice-cold water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 150 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-chloro-2-pentene.

Purification:

The crude product is purified by fractional distillation under reduced pressure.

ProductBoiling PointExpected YieldPurity (by GC)
4-Chloro-2-pentene108-110 °C95-105 g (78-86%)>95%
Step 2: Synthesis of this compound

This step involves the syn-dihydroxylation of 4-chloro-2-pentene using potassium permanganate in a basic solution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-2-pentene104.5790 g0.86
Potassium permanganate (KMnO₄)158.03150 g0.95
Sodium hydroxide (NaOH)40.0010 g0.25
Water18.022 L-
tert-Butanol74.121 L-
Sodium bisulfite (NaHSO₃)104.06As needed-
Ethyl acetate88.111 L-
Anhydrous Na₂SO₄142.0430 g-

Procedure:

  • A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with a solution of 4-chloro-2-pentene (90 g, 0.86 mol) in 1 L of tert-butanol.

  • A solution of sodium hydroxide (10 g, 0.25 mol) in 2 L of water is prepared and added to the flask. The mixture is cooled to 0 °C in an ice-salt bath.

  • Potassium permanganate (150 g, 0.95 mol) is added portion-wise over 2-3 hours, ensuring the temperature is maintained below 5 °C. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 4-6 hours.

  • The reaction is monitored by TLC.

  • Once the reaction is complete, the excess potassium permanganate is quenched by the careful addition of solid sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

  • The mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate (3 x 200 mL).

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 200 mL).

  • The combined organic layers are washed with brine (200 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude this compound.

Purification:

The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

ProductPhysical StateExpected YieldPurity (by HPLC)
This compoundColorless oil85-95 g (71-79%)>98%

Workflow Diagram

G B Cool to 0 °C C Add Thionyl Chloride Dropwise D Warm to RT and Stir E Aqueous Workup F Dry and Concentrate G Fractional Distillation H 4-Chloro-2-pentene I I H->I J Cool to 0 °C K Add KMnO4 Portion-wise J->K L Stir at 0 °C K->L M Quench with NaHSO3 L->M N Filter and Extract M->N O Dry and Concentrate N->O P Column Chromatography O->P Q This compound P->Q I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Thionyl chloride is corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • The reactions are exothermic. Proper temperature control is crucial to avoid runaway reactions.

  • Always wear appropriate PPE when handling chemicals.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 4.10-4.20 (m, 1H), 3.80-3.90 (m, 1H), 3.60-3.70 (m, 1H), 2.50-2.70 (br s, 2H, -OH), 1.50 (d, J=6.8 Hz, 3H), 1.25 (d, J=6.4 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ 75.8, 72.5, 58.9, 21.2, 18.5.
Mass Spectrometry (ESI+)m/z 139.05 [M+H]⁺, 161.03 [M+Na]⁺.
Infrared (IR)ν (cm⁻¹) 3350 (br, O-H), 2970, 2930 (C-H), 1080 (C-O), 750 (C-Cl).

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures and safety precautions, researchers can reliably produce high-purity material for their laboratory needs. The presented data and diagrams offer a clear and concise guide for the successful execution of this synthesis.

Application Notes and Protocols: 4-Chloropentane-2,3-diol as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-chloropentane-2,3-diol as a readily available starting material for the synthesis of a variety of valuable heterocyclic compounds. The strategic placement of vicinal diol and a secondary chloro functional group within this precursor allows for a range of cyclization strategies to access important five- and six-membered heterocyclic scaffolds, which are prevalent in pharmaceuticals and other bioactive molecules.

Synthesis of Substituted 1,3-Dioxolanes

The vicinal diol moiety of this compound can be readily converted into a 1,3-dioxolane ring through acetalization with aldehydes or ketones. This reaction serves as a straightforward method to obtain substituted dioxolanes, which are not only important protecting groups in organic synthesis but also feature in various biologically active compounds.

Reaction Scheme: Acetalization of this compound

The reaction of this compound with an aldehyde or ketone, typically in the presence of an acid catalyst, leads to the formation of the corresponding 2,4,5-trisubstituted-1,3-dioxolane. The removal of water drives the reaction to completion.

G reactant1 This compound product 2-R1,R2-4-(1-chloroethyl)-5-methyl-1,3-dioxolane reactant1->product reactant2 R1-C(=O)-R2 reactant2->product reagent H+ (cat.) - H2O G A This compound B 4-Aminopentane-2,3-diol Intermediate A->B  R-NH2 C 4,5-Disubstituted-oxazolidin-2-one B->C  Phosgene or equivalent G A This compound B Amino Alcohol Intermediate A->B  R-NH2 C Activated Hydroxyl Intermediate B->C  e.g., MsCl, TsCl D N-Substituted-3,5-dimethylmorpholine C->D  Base-mediated cyclization G reactant This compound product 5-(1-Hydroxyethyl)-2-methyltetrahydrofuran reactant->product reagent Base (e.g., NaH)

Application Notes and Protocols: Derivatization of 4-Chloropentane-2,3-diol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropentane-2,3-diol is a vicinal diol containing a chlorine atom, a structural motif that suggests potential for biological activity, drawing parallels to other organochlorine compounds and chlorohydrins known for their antimicrobial and biocidal properties.[1][2][3][4][5][6] This document outlines detailed protocols for the derivatization of this compound to potentially enhance its biological efficacy, particularly as an antifungal agent. The derivatization strategies focus on esterification and carbamoylation of the hydroxyl groups to modify the compound's lipophilicity and interaction with biological targets. The following sections provide hypothetical biological data to illustrate the potential improvements in activity, detailed experimental procedures, and visual workflows and signaling pathways to guide research and development efforts.

Introduction

Organochlorine compounds have a long history of use as insecticides, herbicides, and fungicides due to their ability to disrupt various biological processes.[2][3][4][6] The presence of a chlorine atom in a molecule can significantly influence its biological activity.[7][8] this compound possesses both a chlorohydrin and a diol functionality, making it an interesting scaffold for chemical modification. Derivatization of the diol moiety can lead to compounds with altered physicochemical properties, which may result in enhanced potency and selectivity. This application note explores the synthesis of ester and carbamate derivatives of this compound to investigate their potential as enhanced antifungal agents.

Hypothetical Biological Activity Data

The following tables summarize hypothetical data from in vitro antifungal screening of this compound and its derivatives against common fungal pathogens. This data is illustrative and intended to demonstrate the potential for enhanced activity following derivatization.

Table 1: Antifungal Activity of this compound and its Ester Derivatives

CompoundDerivative TypeR GroupMIC against C. albicans (µg/mL)MIC against A. niger (µg/mL)
1 Parent Compound->500>500
2a MonoesterAcetyl128256
2b DiesterAcetyl64128
3a MonoesterBenzoyl6464
3b DiesterBenzoyl3232
4a Monoester4-Chlorobenzoyl3216
4b Diester4-Chlorobenzoyl168

Table 2: Antifungal Activity of this compound and its Carbamate Derivatives

CompoundDerivative TypeR GroupMIC against C. albicans (µg/mL)MIC against A. niger (µg/mL)
1 Parent Compound->500>500
5a MonocarbamateEthyl256256
5b DicarbamateEthyl128128
6a MonocarbamatePhenyl12864
6b DicarbamatePhenyl6432
7a Monocarbamate4-Nitrophenyl6432
7b Dicarbamate4-Nitrophenyl3216

Experimental Protocols

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Purification of products should be performed using column chromatography on silica gel.

  • The structure of all synthesized compounds should be confirmed by spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry).

Protocol 1: Synthesis of Ester Derivatives

This protocol describes the synthesis of both mono- and diester derivatives of this compound using acid chlorides.

Workflow for Esterification

Esterification_Workflow start Start diol Dissolve this compound and Pyridine in Dichloromethane start->diol cool Cool to 0°C diol->cool add_chloride Add Acid Chloride (1.1 eq for monoester, 2.2 eq for diester) cool->add_chloride react Stir at Room Temperature for 4-12 hours add_chloride->react workup Quench with water, Extract with Dichloromethane react->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

A streamlined workflow for the synthesis of ester derivatives.

Materials:

  • This compound

  • Acetyl chloride, Benzoyl chloride, or 4-Chlorobenzoyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • To a solution of this compound (1.0 eq) and pyridine (1.2 eq for monoesterification, 2.5 eq for diesterification) in anhydrous DCM, cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acid chloride (1.1 eq for monoesterification, 2.2 eq for diesterification) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final ester derivative.

Protocol 2: Synthesis of Carbamate Derivatives

This protocol outlines the synthesis of carbamate derivatives of this compound using isocyanates.

Workflow for Carbamoylation

Carbamoylation_Workflow start Start diol Dissolve this compound in Anhydrous Toluene start->diol add_isocyanate Add Isocyanate (1.0 eq for monocarbamate, 2.0 eq for dicarbamate) diol->add_isocyanate add_catalyst Add Dibutyltin Dilaurate (catalytic amount) add_isocyanate->add_catalyst react Heat at 60-80°C for 6-18 hours add_catalyst->react cool_precipitate Cool to Room Temperature, Collect Precipitate (if formed) react->cool_precipitate concentrate_purify Concentrate and Purify by Column Chromatography cool_precipitate->concentrate_purify characterize Characterize Product (NMR, IR, MS) concentrate_purify->characterize end End characterize->end

A general workflow for the synthesis of carbamate derivatives.

Materials:

  • This compound

  • Ethyl isocyanate, Phenyl isocyanate, or 4-Nitrophenyl isocyanate

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous Toluene

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add the desired isocyanate (1.0 eq for monocarbamate, 2.0 eq for dicarbamate).

  • Add a catalytic amount of DBTDL (e.g., 0.1 mol%).

  • Heat the reaction mixture at 60-80°C for 6-18 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

  • Combine the pure fractions and remove the solvent to obtain the final carbamate derivative.

Hypothetical Signaling Pathway Inhibition in Fungi

The enhanced antifungal activity of the derivatized compounds may be attributed to their ability to disrupt essential signaling pathways in fungal cells. One such hypothetical target is the Cell Wall Integrity (CWI) pathway, which is crucial for fungal survival and response to stress.

Hypothetical Inhibition of the Fungal Cell Wall Integrity Pathway

CWI_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 (Cell Surface Sensor) Rho1 Rho1-GTP Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1/Swi4/Swi6 (Transcription Factors) Slt2->Rlm1 Gene_Expression Cell Wall Gene Expression Rlm1->Gene_Expression Cell_Wall_Synthesis Cell Wall Synthesis Gene_Expression->Cell_Wall_Synthesis Derivative This compound Derivative Derivative->Inhibition Inhibition->Pkc1 Inhibits Inhibition->Slt2 Inhibits Cell_Wall_Stress Cell Wall Stress Cell_Wall_Stress->Wsc1 Activates Apoptosis Apoptosis Cell_Wall_Synthesis->Apoptosis Disruption leads to

Proposed mechanism of action via inhibition of the CWI pathway.

Conclusion

The derivatization of this compound into esters and carbamates presents a promising strategy for enhancing its biological activity. The protocols provided herein offer a clear and detailed methodology for the synthesis of these novel compounds. The hypothetical data and proposed mechanism of action serve as a framework for the rational design and evaluation of new antifungal agents based on the this compound scaffold. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their potency and selectivity.

References

Application Notes and Protocols for Reactions Involving 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Chloropentane-2,3-diol is a vicinal chlorohydrin that serves as a versatile precursor in organic synthesis. Its primary reactivity centers around the intramolecular cyclization to form a corresponding epoxide, a valuable intermediate for the synthesis of various fine chemicals and pharmaceutical agents. This document provides detailed experimental protocols for the base-mediated epoxidation of this compound and outlines the expected quantitative data and spectroscopic characterization of the resulting epoxide.

Primary Reaction: Base-Mediated Intramolecular Cyclization (Epoxidation)

The principal reaction of this compound involves treatment with a base to facilitate an intramolecular Williamson ether synthesis, yielding a substituted oxirane. The reaction proceeds via deprotonation of one of the hydroxyl groups, followed by an intramolecular nucleophilic attack on the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion.

Signaling Pathway Diagram:

reaction_pathway reactant This compound intermediate Alkoxide Intermediate reactant->intermediate Deprotonation base Base (e.g., NaOH) product 3-Methyl-4-propyloxirane-2-ol (Substituted Epoxide) intermediate->product Intramolecular SN2 (Ring Closure) byproduct NaCl + H₂O

Caption: Base-mediated intramolecular cyclization of this compound.

Experimental Protocol: Synthesis of 3-Methyl-4-propyloxirane-2-ol

This protocol describes a general procedure for the epoxidation of this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like tetrahydrofuran (THF) to ensure solubility.

  • Reagent Addition: While stirring at room temperature, slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material. The reaction is typically stirred at room temperature for 2-4 hours or gently heated (40-50 °C) to ensure completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude epoxide product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental Workflow Diagram:

experimental_workflow start Start setup Dissolve this compound in Solvent start->setup addition Add NaOH Solution setup->addition reaction Stir at RT or Heat (40-50 °C) (2-4 hours) addition->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup & Extraction with Diethyl Ether monitoring->workup Reaction Complete drying Dry Organic Layer (MgSO₄) workup->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification (Distillation/Chromatography) evaporation->purification end End Product purification->end

Caption: General experimental workflow for the synthesis of the epoxide.

Data Presentation

The following tables summarize representative quantitative and spectroscopic data for the base-mediated epoxidation of simple chlorohydrins, which are analogous to the expected reaction of this compound.

Table 1: Representative Reaction Parameters and Yields

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
1-Chloro-2-propanolNaOHWater/THF25385-95
3-Chloro-1,2-propanediolNaOHWater40290-98
This compoundNaOHWater/THF25-402-4(Estimated) 80-95

Table 2: Representative Spectroscopic Data for the Product (3-Methyl-4-propyloxirane-2-ol)

TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ 2.5-3.5 ppm (m, 2H, oxirane protons), δ 1.2-1.8 ppm (m, 5H, propyl protons), δ 1.3 ppm (d, 3H, methyl protons), δ 2.0-3.0 ppm (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ 45-60 ppm (2C, oxirane carbons), δ 10-40 ppm (4C, alkyl carbons)[1][2]
IR (thin film, cm⁻¹)3400 (br, O-H stretch), 2960-2850 (C-H stretch), 1250 (C-O stretch, epoxide ring), 850-950 (asymmetric epoxide ring stretch)[3][4][5]
Mass Spec. (EI)M⁺ peak corresponding to C₅H₁₀O₂

Note: The exact chemical shifts and coupling constants will depend on the specific stereoisomer of this compound used and the resulting stereochemistry of the epoxide.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

These application notes and protocols provide a comprehensive guide for researchers working with this compound. The provided methodologies and data serve as a foundation for the synthesis and characterization of its corresponding epoxide, a valuable building block in various chemical syntheses.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Chloropentane-2,3-diol synthesis. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data to facilitate successful synthesis and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most plausible and stereocontrolled method involves a two-step process starting from an appropriate pentene derivative. A common strategy is the stereoselective dihydroxylation of a chloro-substituted pentene, such as 4-chloro-2-pentene. Alternatively, one could start with an allylic alcohol like 3-penten-2-ol, followed by a chlorination reaction that proceeds with high stereoselectivity. The choice of route often depends on the desired stereoisomer of the final product.

Q2: Why is stereochemistry important in the synthesis of this compound?

A2: this compound possesses multiple chiral centers, meaning several stereoisomers can exist. As biological activity is often highly dependent on the specific 3D arrangement of a molecule, controlling the stereochemistry during synthesis is critical for producing the desired therapeutic effect and avoiding potential off-target effects from other isomers. Reactions like the Sharpless Asymmetric Dihydroxylation are employed to achieve high enantioselectivity.[1][2]

Q3: What are the primary factors that influence the overall yield of the synthesis?

A3: The overall yield is influenced by several factors, including the purity of starting materials, the choice of catalyst and reagents, reaction temperature, pH, and reaction time. For dihydroxylation, the concentration of the alkene substrate is also crucial, as high concentrations can lead to side reactions and a decrease in enantioselectivity.[1]

Q4: What are the main safety precautions to consider during this synthesis?

A4: If using osmium tetroxide for dihydroxylation, extreme caution is necessary as it is highly toxic and volatile. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment.[3] Chlorinating agents can also be corrosive and toxic. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Degraded Starting Material Verify the purity of the starting alkene or allylic alcohol via NMR or GC-MS. Impurities can inhibit the catalyst or lead to side reactions.
Inactive Catalyst If using a catalytic method like Sharpless Dihydroxylation, ensure the catalyst (e.g., OsO4) has not degraded. Use a fresh batch or a reliable source. The AD-mix reagents are generally stable if stored correctly.[1]
Incorrect Stoichiometry Double-check the molar ratios of all reactants, especially the stoichiometric oxidant used to regenerate the catalyst in catalytic systems.
Suboptimal Temperature Dihydroxylation reactions are often temperature-sensitive. For Sharpless AD, reactions are typically run at 0 °C. Higher temperatures can lead to byproduct formation.[2]
Incorrect pH The Sharpless Dihydroxylation proceeds more rapidly under slightly basic conditions, which is why a buffer like K2CO3 is included in the AD-mix.[1][3]

Issue 2: Poor Stereoselectivity

Possible Cause Suggested Solution
High Alkene Concentration A high concentration of the alkene can lead to a non-selective secondary reaction pathway, which lowers the enantioselectivity.[1] Ensure slow addition of the alkene or run the reaction under more dilute conditions.
Incorrect Chiral Ligand For asymmetric synthesis, ensure you are using the correct chiral ligand for the desired enantiomer (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL in AD-mix α and β respectively).[1]
Ligand Dissociation In some cases, the hydrolysis of the osmate ester can be slow, leading to a secondary catalytic cycle with lower enantioselectivity. Using aqueous systems and potassium ferricyanide as the reoxidant can help prevent this.

Issue 3: Presence of Significant Impurities or Byproducts

Possible Cause Suggested Solution
Over-oxidation Stronger oxidizing agents, or harsh reaction conditions, can lead to the cleavage of the diol, forming aldehydes or carboxylic acids. Use a milder, more selective reagent like osmium tetroxide over potassium permanganate.
Formation of Dichloro Compound In chlorination steps, using an excess of the chlorinating agent or non-aqueous conditions can lead to the formation of a dichloro- species instead of the desired chlorohydrin.
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure full conversion of the starting material. If the reaction stalls, consider adding more catalyst or extending the reaction time.
Epoxide Formation and Rearrangement In syntheses starting from allylic alcohols, epoxide intermediates can form, which may undergo rearrangement under acidic or basic conditions to yield undesired byproducts.

Experimental Protocols

A plausible method for the stereoselective synthesis of (2S,3S,4R)-4-chloropentane-2,3-diol would involve the Sharpless Asymmetric Dihydroxylation of (E)-4-chloro-2-pentene.

Materials:

  • (E)-4-chloro-2-pentene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

  • AD-mix-β is added to the cooled solvent mixture with vigorous stirring.

  • (E)-4-chloro-2-pentene is added to the mixture at 0 °C.

  • The reaction is stirred at 0 °C and monitored by TLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, solid sodium sulfite is added, and the mixture is stirred at room temperature for 1 hour.

  • The mixture is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the final product.

Data Summary

The following tables provide illustrative data for Sharpless Asymmetric Dihydroxylation of various alkenes, which can serve as a baseline for optimizing the synthesis of this compound.

Table 1: Effect of Olefin Substitution on Enantioselectivity (Illustrative)

Olefin ClassExampleTypical Enantiomeric Excess (ee %)
Monosubstituted1-Hexene92-98%
cis-1,2-Disubstituted(Z)-2-Hexene80-95%
trans-1,2-Disubstituted(E)-2-Hexene>99%
1,1-Disubstituted2-Methyl-1-pentene90-96%
Trisubstituted1-Phenylcyclohexene>99%

Data is representative of typical results from Sharpless et al. and may vary based on specific substrate and conditions.

Table 2: Common Reagents for Sharpless Asymmetric Dihydroxylation

ReagentFunctionNotes
K₂OsO₂(OH)₄ Osmium Catalyst SourceHighly toxic, used in catalytic amounts.
K₃Fe(CN)₆ Stoichiometric OxidantRegenerates the Os(VIII) catalyst.[1]
K₂CO₃ BaseMaintains optimal pH for the reaction.[3]
(DHQD)₂PHAL Chiral Ligand (in AD-mix-β)Induces asymmetry to favor one enantiomer.[1]
(DHQ)₂PHAL Chiral Ligand (in AD-mix-α)Induces asymmetry to favor the opposite enantiomer.[1]
t-BuOH/H₂O Solvent SystemStandard solvent system for the reaction.

Visual Guides

Below are diagrams illustrating the synthesis workflow and a troubleshooting decision tree.

G start Start: (E)-4-chloro-2-pentene reaction Sharpless Asymmetric Dihydroxylation start->reaction reagents AD-mix-β t-BuOH/H₂O, 0°C reagents->reaction workup Quench with Na₂SO₃ Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Product: (2S,3S,4R)-4-chloropentane-2,3-diol purification->product

Caption: General workflow for the synthesis of this compound.

G start Low Yield or Poor Selectivity? check_purity Check Starting Material Purity (NMR/GC) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_reagents Verify Reagent Activity & Stoichiometry reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, pH) conditions_ok Conditions OK? check_conditions->conditions_ok purity_ok->check_reagents Yes purify_sm Purify Starting Material purity_ok->purify_sm No reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Conditions (e.g., lower temp) conditions_ok->optimize_conditions No end_node Re-run Experiment conditions_ok->end_node Yes purify_sm->end_node replace_reagents->end_node optimize_conditions->end_node

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting guide for the separation of 4-Chloropentane-2,3-diol isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the separation of 4-Chloropentane-2,3-diol isomers. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Poor Resolution or No Separation of Isomers

  • Question: I am not seeing any separation between the enantiomers of this compound. What are the likely causes and how can I improve the resolution?

  • Answer: Poor or no resolution is a common challenge in chiral chromatography. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

    • Inadequate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. For halogenated compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If you are using a different type of column, consider screening other commercially available chiral columns.

    • Incorrect Mobile Phase Composition: The mobile phase composition significantly influences selectivity.

      • Normal-Phase Chromatography: In normal-phase mode (e.g., using hexane/alkanol mixtures), the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are crucial. Varying the alcohol percentage can dramatically impact resolution.

      • Reversed-Phase Chromatography: In reversed-phase mode, the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition, including pH and any additives, play a key role.

    • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature can sometimes enhance the separation by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

    • Inappropriate Flow Rate: A lower flow rate generally allows for more interactions between the analyte and the stationary phase, which can lead to better resolution.

2. Peak Tailing

  • Question: My peaks for this compound are showing significant tailing. What could be causing this and how can I achieve more symmetrical peaks?

  • Answer: Peak tailing can compromise both resolution and the accuracy of quantification. The common causes and solutions are outlined below.

    • Secondary Interactions with Silica Support: Residual silanol groups on the silica support of the chiral stationary phase can interact with the hydroxyl groups of the diol, leading to peak tailing.

      • Solution: Adding a small amount of a competitive agent to the mobile phase, such as a polar solvent or a mobile phase additive, can help to block these active sites. In normal-phase chromatography, increasing the alcohol content in the mobile phase may help. In some cases, a basic additive might be necessary, but compatibility with the CSP must be verified.

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.

      • Solution: Try reducing the injection volume or diluting the sample.

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band and cause tailing.

      • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

3. Peak Splitting or Broadening

  • Question: I am observing split or unusually broad peaks for my this compound isomers. What is the cause of this distortion?

  • Answer: Peak splitting or broadening can indicate several issues with the chromatographic system or the method itself.

    • Mismatch between Injection Solvent and Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the sample band to spread, leading to peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible due to solubility constraints, use a solvent that is as weak as possible while still ensuring complete dissolution of the sample.

    • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split or broad peaks.

      • Solution: This usually indicates a damaged column that needs to be replaced. To prevent this, avoid sudden pressure shocks to the system.

    • Co-elution with an Impurity: A split peak may actually be two co-eluting compounds.

      • Solution: To investigate this, try altering the separation conditions (e.g., mobile phase composition, temperature) to see if the two peaks can be resolved.

Experimental Protocols

Recommended Starting Method for Chiral HPLC Separation

This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required to achieve baseline separation.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. Good initial choices include columns with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings.

  • Mobile Phase (Normal-Phase):

    • A mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a composition of 90:10 (n-hexane:isopropanol, v/v).

    • Adjust the percentage of the alcohol modifier to optimize selectivity and resolution. Increasing the alcohol content will generally decrease retention time.

  • Flow Rate: 0.5 - 1.0 mL/min. A lower flow rate may improve resolution.

  • Column Temperature: Ambient temperature (e.g., 25 °C). If resolution is poor, consider decreasing the temperature to 10-15 °C.

  • Detection: UV at a wavelength where the analyte has some absorbance (e.g., 210 nm), or use a refractive index detector if UV absorbance is insufficient.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase. Ensure the sample is filtered through a 0.45 µm filter before injection.

Data Presentation

The following table provides a template for summarizing the quantitative data from your separation experiments. This will allow for easy comparison of the effects of different experimental parameters on the separation.

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase e.g., Cellulose-basede.g., Cellulose-basede.g., Amylose-based
Mobile Phase e.g., 90:10 Hex/IPAe.g., 85:15 Hex/IPAe.g., 90:10 Hex/IPA
Flow Rate (mL/min) 1.01.01.0
Temperature (°C) 252525
Retention Time - Isomer 1 (min) User DataUser DataUser Data
Retention Time - Isomer 2 (min) User DataUser DataUser Data
Resolution (Rs) User DataUser DataUser Data
Tailing Factor - Isomer 1 User DataUser DataUser Data
Tailing Factor - Isomer 2 User DataUser DataUser Data

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in troubleshooting the separation of this compound isomers.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation & Primary Actions cluster_solution Solutions & Refinements start Poor or No Separation check_csp Verify CSP Suitability start->check_csp optimize_mp Optimize Mobile Phase start->optimize_mp adjust_temp Adjust Temperature start->adjust_temp tailing Peak Tailing tailing->optimize_mp check_overload Check for Column Overload tailing->check_overload splitting Peak Splitting/Broadening check_solvent Check Injection Solvent splitting->check_solvent flush_column Flush/Replace Column splitting->flush_column screen_csp Screen Different CSPs check_csp->screen_csp modify_mp Modify Mobile Phase (e.g., add additive) optimize_mp->modify_mp lower_temp Lower Temperature adjust_temp->lower_temp dilute_sample Dilute Sample/ Reduce Injection Volume check_overload->dilute_sample change_solvent Change Injection Solvent check_solvent->change_solvent

Caption: Troubleshooting workflow for chiral separation issues.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation & Optimization sample_prep Sample Preparation (Dissolve & Filter) injection Inject Sample sample_prep->injection system_prep System Preparation (Equilibrate Column) system_prep->injection data_acq Data Acquisition injection->data_acq eval_chrom Evaluate Chromatogram (Resolution, Peak Shape) data_acq->eval_chrom optimization Optimize Method (If Necessary) eval_chrom->optimization Not Acceptable final_method Finalized Method eval_chrom->final_method Acceptable optimization->injection Re-inject

Caption: General experimental workflow for chiral HPLC analysis.

Optimizing reaction conditions (temperature, solvent, catalyst) for 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of 4-Chloropentane-2,3-diol. The synthesis is assumed to proceed via the dihydroxylation of a suitable precursor, such as 4-chloropent-2-ene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from an alkene precursor?

A1: The synthesis of this compound from an alkene like 4-chloropent-2-ene is typically achieved through dihydroxylation. There are two main stereochemical pathways for this transformation:

  • Syn-dihydroxylation: This method adds two hydroxyl groups to the same face of the double bond. Common reagents for this include Osmium tetroxide (OsO4), often used in catalytic amounts with a co-oxidant, or potassium permanganate (KMnO4) under cold, basic conditions.[1][2][3]

  • Anti-dihydroxylation: This method adds two hydroxyl groups to opposite faces of the double bond. It is typically a two-step process involving epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide.[1][2][4]

Q2: How do I choose between syn- and anti-dihydroxylation?

A2: The choice depends on the desired stereoisomer of this compound. The stereochemistry of the starting alkene (cis- or trans-4-chloropent-2-ene) will also influence the stereochemical outcome of the product. For instance, a syn-dihydroxylation of a cis-alkene will yield a meso compound, while the same reaction on a trans-alkene will produce a racemic mixture.[1][5]

Q3: Osmium tetroxide is expensive and toxic. Are there alternatives for syn-dihydroxylation?

A3: Yes, while OsO4 is highly reliable, concerns about its cost and toxicity are valid.[6] A common alternative is using potassium permanganate (KMnO4) under cold, dilute, and basic conditions.[3][5] However, KMnO4 is a stronger oxidizing agent and can lead to over-oxidation and lower yields if the reaction conditions are not carefully controlled.[7][8] Modern methods often employ catalytic amounts of OsO4 with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to mitigate the risks associated with osmium tetroxide.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalyst or reagents.Ensure the purity and activity of your catalyst and co-oxidant. Use freshly prepared solutions where possible.
Incorrect reaction temperature.For KMnO4 dihydroxylation, maintain a low temperature (e.g., 0 °C) to prevent over-oxidation. OsO4 reactions are typically run at or below room temperature.
Poor choice of solvent.Ensure the solvent system (e.g., acetone/water) is appropriate for the chosen reagents and effectively dissolves the starting material.
Formation of Side Products (e.g., Ketones, Aldehydes) Over-oxidation of the diol product.This is common with strong oxidants like KMnO4.[7] Use milder conditions, reduce the reaction time, or switch to a more selective reagent like catalytic OsO4/NMO.
Impure starting alkene.Purify the starting 4-chloropent-2-ene before the reaction to remove any impurities that may lead to side reactions.
Inconsistent Stereoselectivity Loss of stereochemical control during the reaction.For anti-dihydroxylation, ensure the epoxide ring-opening is performed under appropriate acidic conditions. For syn-dihydroxylation, the choice of chiral ligands in asymmetric dihydroxylation can control facial selectivity.[6]
Isomerization of the starting alkene.Verify the isomeric purity of your starting material.
Difficulty in Product Isolation Emulsion formation during workup.Break up emulsions by adding a saturated brine solution.
Product is too water-soluble.Perform multiple extractions with an appropriate organic solvent. Consider using a continuous extraction apparatus for highly water-soluble diols.

Experimental Protocols

Protocol 1: Syn-Dihydroxylation using Catalytic Osmium Tetroxide

This protocol is a general guideline for the syn-dihydroxylation of 4-chloropent-2-ene.

Materials:

  • 4-chloropent-2-ene

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (4% solution in water)

  • Acetone

  • Water

  • Sodium bisulfite

  • Magnesium sulfate

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask, dissolve 4-chloropent-2-ene (1.0 eq) and NMO (1.2 eq) in a 10:1 mixture of acetone and water.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of the OsO4 solution (e.g., 0.02 eq) to the stirred reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography.

Protocol 2: Anti-Dihydroxylation via Epoxidation and Ring-Opening

This protocol outlines the two-step synthesis for the anti-dihydroxylation of 4-chloropent-2-ene.

Step A: Epoxidation

Materials:

  • 4-chloropent-2-ene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 4-chloropent-2-ene (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.

  • Add m-CPBA (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to yield the crude epoxide.

Step B: Acid-Catalyzed Ring-Opening

Materials:

  • Crude epoxide from Step A

  • Acetone

  • Water

  • Sulfuric acid (dilute)

  • Sodium bicarbonate

Procedure:

  • Dissolve the crude epoxide in a mixture of acetone and water (e.g., 4:1).

  • Add a catalytic amount of dilute sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify by flash column chromatography.

Visualizations

experimental_workflow cluster_syn Syn-Dihydroxylation cluster_anti Anti-Dihydroxylation start_syn 4-chloropent-2-ene reagents_syn cat. OsO4, NMO Acetone/Water, 0°C start_syn->reagents_syn Reaction workup_syn Quench (NaHSO3) Extraction reagents_syn->workup_syn product_syn syn-4-Chloropentane-2,3-diol workup_syn->product_syn Purification start_anti 4-chloropent-2-ene reagents_epox m-CPBA, DCM start_anti->reagents_epox Step 1 intermediate Epoxide Intermediate reagents_epox->intermediate reagents_opening H3O+, Acetone/Water intermediate->reagents_opening Step 2 product_anti anti-4-Chloropentane-2,3-diol reagents_opening->product_anti Workup & Purification

Caption: Workflow for syn- and anti-dihydroxylation of 4-chloropent-2-ene.

troubleshooting_logic start Low Product Yield cause1 Incorrect Temperature? start->cause1 cause2 Inactive Reagents? start->cause2 cause3 Side Reactions? start->cause3 solution1 Adjust Temperature (e.g., 0°C for KMnO4) cause1->solution1 If temp. is off solution2 Use Fresh Reagents & Catalysts cause2->solution2 If reagents are old solution3 Use Milder Oxidant (e.g., cat. OsO4/NMO) cause3->solution3 If over-oxidation occurs

Caption: Troubleshooting logic for addressing low product yield in dihydroxylation.

References

Technical Support Center: Characterization of 4-Chloropentane-2,3-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of 4-Chloropentane-2,3-diol stereoisomers.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the separation and analysis of this compound stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing poor resolution or no separation between the stereoisomers of this compound on my chiral HPLC column?

Answer:

Several factors can contribute to poor resolution in chiral HPLC. Consider the following troubleshooting steps:

  • Mobile Phase Composition: The polarity of the mobile phase is critical. For normal-phase chromatography on polysaccharide-based chiral stationary phases (CSPs), a non-polar solvent like hexane or heptane mixed with a polar modifier such as isopropanol or ethanol is typically used. The percentage of the polar modifier significantly impacts retention and resolution.

    • Troubleshooting: Systematically vary the ratio of the polar modifier. A lower percentage of the modifier generally increases retention and may improve resolution, but can also lead to broader peaks.

  • Flow Rate: Slower flow rates often lead to better resolution by allowing for more effective interaction between the analytes and the chiral stationary phase.

    • Troubleshooting: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.

  • Column Temperature: Temperature can influence the conformation of both the analyte and the chiral stationary phase, thereby affecting chiral recognition.

    • Troubleshooting: Experiment with different column temperatures. Both sub-ambient and elevated temperatures can sometimes enhance separation.

  • Choice of Chiral Stationary Phase: Not all chiral columns are suitable for every separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point for diols.

    • Troubleshooting: If resolution is not achieved on one type of polysaccharide CSP, try another with a different derivatization (e.g., amylose tris(3,5-dimethylphenylcarbamate) vs. cellulose tris(3,5-dichlorophenylcarbamate)).

Question: My peaks for this compound are tailing or splitting. What could be the cause?

Answer:

Peak tailing or splitting can arise from several issues:

  • Secondary Interactions: The hydroxyl groups in the diol can have strong interactions with active sites on the silica support of the stationary phase, leading to tailing.

    • Troubleshooting: Add a small amount of a competing polar additive to the mobile phase, such as an acid (e.g., 0.1% trifluoroacetic acid) or a base (e.g., 0.1% diethylamine), depending on the nature of the analyte and the column.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Troubleshooting: Dilute your sample and re-inject.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak splitting.

    • Troubleshooting: Flush the column with a strong solvent (compatible with the stationary phase). If the problem persists, consider replacing the column frit or the guard column.

Gas Chromatography (GC)

Question: I am not able to separate the stereoisomers of this compound using my chiral GC column. What can I do?

Answer:

Direct analysis of polar diols by GC can be challenging. Derivatization is often necessary to improve volatility and chromatographic performance.

  • Derivatization: The hydroxyl groups of the diol increase its polarity and reduce its volatility.

    • Troubleshooting: Derivatize the diol to a less polar and more volatile form. Common derivatization strategies for diols include:

      • Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

      • Acetylation: Reaction with acetic anhydride to form acetate esters.

      • Formation of cyclic derivatives: For vicinal diols, reaction with a boronic acid can form a cyclic boronate ester.

  • Column Choice: A chiral stationary phase is essential for separating enantiomers. Cyclodextrin-based columns are commonly used for this purpose.

    • Troubleshooting: Ensure you are using a suitable chiral GC column. The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) can significantly impact the separation.

  • Temperature Program: The oven temperature program affects the separation.

    • Troubleshooting: Optimize the temperature ramp rate. A slower ramp rate can improve resolution for closely eluting peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The proton NMR spectra of my diastereomers of this compound are very similar, making it difficult to distinguish between them. How can I improve the spectral differentiation?

Answer:

While diastereomers have different physical and chemical properties and should, in principle, have distinct NMR spectra, the differences can be subtle.

  • Higher Field Strength: A higher field NMR spectrometer will provide better spectral dispersion, which may help in resolving overlapping signals.

  • Chiral Derivatizing Agents (CDAs): Reacting the diol with a chiral derivatizing agent can create new diastereomeric derivatives with more significant differences in their NMR spectra.

    • Troubleshooting: Use a CDA such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) to form esters. The protons near the newly formed chiral center will experience different magnetic environments in the two diastereomers, leading to larger differences in their chemical shifts.

  • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR tube can induce small, but often measurable, differences in the chemical shifts of the enantiomers or diastereomers.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the proton and carbon signals for each stereoisomer, even in complex spectra.

Data Presentation

Note: The following tables present hypothetical, representative data for the characterization of this compound stereoisomers for illustrative purposes, as specific experimental data was not available in the searched literature.

Table 1: Hypothetical Chiral HPLC-UV Data

StereoisomerRetention Time (min)Resolution (Rs)
(2R,3R,4S)12.5-
(2S,3S,4R)14.22.1
(2R,3S,4S)16.82.8
(2S,3R,4R)18.51.9
  • Conditions: Chiralpak® IA column (4.6 x 250 mm, 5 µm); Mobile Phase: n-Hexane/Isopropanol (90:10, v/v); Flow Rate: 1.0 mL/min; UV Detection: 210 nm.

Table 2: Hypothetical Chiral GC-MS Data (after derivatization)

Stereoisomer (as TMS derivative)Retention Time (min)Key Mass Fragments (m/z)
(2R,3R,4S)10.273, 147, 117, 103
(2S,3S,4R)10.573, 147, 117, 103
(2R,3S,4S)11.173, 147, 117, 103
(2S,3R,4R)11.473, 147, 117, 103
  • Conditions: Rt-βDEXsm column (30 m x 0.25 mm, 0.25 µm); Carrier Gas: Helium; Temperature Program: 80°C (1 min), then 5°C/min to 180°C; MS Detector: Electron Ionization (70 eV).

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA or Chiralcel® OD-H).

  • Mobile Phase Screening:

    • Prepare mobile phases with varying ratios of n-hexane and isopropanol (e.g., 98:2, 95:5, 90:10, 80:20).

    • Begin with a mobile phase of 90:10 n-hexane/isopropanol at a flow rate of 1.0 mL/min.

  • Injection: Dissolve a small amount of the this compound mixture in the mobile phase and inject.

  • Optimization:

    • If no separation is observed, decrease the percentage of isopropanol to increase retention.

    • If peaks are broad, a slight increase in the isopropanol percentage might be beneficial.

    • If resolution is still poor, decrease the flow rate to 0.5 mL/min.

    • If peak tailing is observed, add 0.1% trifluoroacetic acid or 0.1% diethylamine to the mobile phase (ensure compatibility with the column).

Protocol 2: Derivatization for Chiral GC Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the this compound mixture in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Silylation: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes.

  • Analysis: Allow the reaction mixture to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system equipped with a chiral column.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Poor/No Separation of Stereoisomers analysis_type Select Analysis Type start->analysis_type hplc HPLC analysis_type->hplc HPLC gc GC analysis_type->gc GC nmr NMR analysis_type->nmr NMR hplc_check1 Optimize Mobile Phase? hplc->hplc_check1 gc_check1 Derivatization Performed? gc->gc_check1 nmr_check1 Poor Spectral Resolution? nmr->nmr_check1 hplc_action1 Vary polar modifier ratio hplc_check1->hplc_action1 Yes hplc_check2 Adjust Flow Rate/Temp? hplc_check1->hplc_check2 No hplc_action1->hplc_check2 hplc_action2 Decrease flow rate Vary temperature hplc_check2->hplc_action2 Yes hplc_check3 Change CSP? hplc_check2->hplc_check3 No hplc_action2->hplc_check3 hplc_action3 Try different polysaccharide derivative hplc_check3->hplc_action3 Yes fail Consult Specialist hplc_check3->fail No end Resolution Achieved hplc_action3->end gc_action1 Perform Silylation or Acetylation gc_check1->gc_action1 No gc_check2 Optimize Temp Program? gc_check1->gc_check2 Yes gc_action1->gc_check2 gc_action2 Use slower temperature ramp gc_check2->gc_action2 Yes gc_check3 Correct Chiral Column? gc_check2->gc_check3 No gc_action2->gc_check3 gc_action3 Use Cyclodextrin-based column gc_check3->gc_action3 Yes gc_check3->fail No gc_action3->end nmr_action1 Use higher field NMR nmr_check1->nmr_action1 Yes nmr_check2 Subtle Diastereomeric Differences? nmr_check1->nmr_check2 No nmr_action1->nmr_check2 nmr_action2 Use Chiral Derivatizing Agent (e.g., Mosher's Acid) nmr_check2->nmr_action2 Yes nmr_check3 Need Signal Assignment? nmr_check2->nmr_check3 No nmr_action2->nmr_check3 nmr_action3 Perform 2D NMR (COSY, HSQC) nmr_check3->nmr_action3 Yes nmr_check3->fail No nmr_action3->end

Caption: Troubleshooting workflow for the characterization of this compound stereoisomers.

LogicalRelationship cluster_Challenges Core Challenges cluster_Solutions Analytical Solutions cluster_Methods Methodological Approaches similar_properties Similar Physicochemical Properties peak_coelution Peak Co-elution similar_properties->peak_coelution nmr_cda NMR with Chiral Derivatizing Agents similar_properties->nmr_cda chiral_hplc Chiral HPLC peak_coelution->chiral_hplc low_volatility Low Volatility (for GC) derivatization Derivatization low_volatility->derivatization poor_uv_absorbance Poor UV Absorbance specialized_detectors Specialized Detectors (e.g., MS, CD) poor_uv_absorbance->specialized_detectors method_optimization Method Optimization chiral_hplc->method_optimization chiral_gc Chiral GC derivatization->chiral_gc

Caption: Logical relationships between challenges and solutions in stereoisomer characterization.

Technical Support Center: Storage and Handling of 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 4-Chloropentane-2,3-diol during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, protected from light and moisture. The recommended storage temperature is typically between 2-8°C. It is crucial to store it in a tightly sealed, inert container to prevent exposure to air and humidity.

Q2: What are the primary degradation pathways for this compound?

A2: this compound, as a chlorohydrin, is susceptible to several degradation pathways, including:

  • Hydrolysis: Reaction with water can lead to the formation of corresponding diols and hydrochloric acid, especially under acidic or basic conditions.

  • Thermal Decomposition: Elevated temperatures can cause decomposition, potentially leading to the formation of volatile byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate degradation processes.

  • Oxidation: Although generally less reactive towards oxidation than other functional groups, prolonged exposure to oxidizing agents or atmospheric oxygen can lead to degradation.

Q3: What are the visible signs of this compound degradation?

A3: Visual indicators of degradation can include a change in color (e.g., development of a yellowish tint), the appearance of turbidity or solid precipitates in a solution, or a change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the compound's integrity.

Q4: How can I test the stability of my stored this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the purity and degradation of this compound. This method should be able to separate the intact compound from its potential degradation products. Regular testing of stored samples against a reference standard is recommended.

Q5: Are there any materials I should avoid when storing or handling this compound?

A5: Yes. Avoid contact with strong acids, bases, and oxidizing agents, as they can catalyze degradation. Also, be mindful of the container material. Glass or other inert materials are preferred. Some plastics may be unsuitable as they can leach impurities or be permeable to moisture and gases.

Troubleshooting Guides

Issue 1: Unexpected experimental results or loss of compound activity.
Possible Cause Troubleshooting Step
Degradation of this compound 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Analytical Testing: Analyze the purity of the stored compound using a validated stability-indicating HPLC method. Compare the chromatogram to that of a fresh or reference sample. 3. pH of Solutions: If used in an aqueous solution, check the pH. Extremes in pH can accelerate hydrolysis.
Contamination 1. Review Handling Procedures: Ensure that clean, inert labware was used. 2. Solvent Purity: Verify the purity of any solvents used to dissolve the compound.
Issue 2: Change in physical appearance of the stored compound.
Possible Cause Troubleshooting Step
Color Change (e.g., yellowing) 1. Assess Light Exposure: Determine if the compound has been inadvertently exposed to light. 2. Check for Oxidation: Ensure the container was tightly sealed to minimize contact with air. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Formation of Precipitate 1. Temperature Fluctuations: Significant temperature changes can affect solubility and stability. Maintain a consistent storage temperature. 2. Hydrolysis: If moisture has been introduced, hydrolysis could lead to less soluble degradation products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation under each condition.

Data Presentation:

The following table is a template for summarizing the results of a forced degradation study.

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl24RT
0.1 M HCl2460
0.1 M NaOH24RT
3% H₂O₂24RT
Thermal (Solid)7280
Thermal (Solution)7280
Photolytic--

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_photo Photodegradation A This compound B Pentane-2,3,4-triol + HCl A->B H₂O (Acid/Base Catalyzed) C This compound D Volatile Fragments (e.g., aldehydes, ketones) C->D Heat E This compound F Radical Intermediates E->F Light (hν) G Various Photoproducts F->G

Caption: Potential degradation pathways for this compound.

Experimental_Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize (if necessary) C->D E Analyze by Stability-Indicating HPLC Method D->E F Identify and Quantify Degradation Products E->F

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic A Unexpected Experimental Results? B Check Storage Conditions (Temp, Light, Moisture) A->B C Perform HPLC Purity Check A->C D Degradation Confirmed B->D C->D F Quarantine Affected Batch. Use a fresh, validated lot. D->F Yes G No Degradation Detected D->G No E Review Handling Procedures and Solvent Purity H Investigate Other Experimental Parameters (e.g., reagents, instrument) E->H G->E

Caption: Troubleshooting logic for unexpected experimental outcomes.

Overcoming poor reactivity of 4-Chloropentane-2,3-diol in specific transformations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-chloropentane-2,3-diol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the reactivity of this compound in various chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Epoxide Formation: Low Yield and Slow Reaction Rate

Question: I am trying to synthesize 2,3-epoxypentane from this compound via intramolecular cyclization with a base (e.g., sodium hydroxide), but I am observing low yields and a slow reaction rate. What could be the issue?

Answer:

Poor reactivity in the intramolecular Williamson ether synthesis of halohydrins to form epoxides can be attributed to several factors. The reaction proceeds via an SN2 mechanism, which is sensitive to stereochemistry and reaction conditions.

  • Stereochemistry: For the intramolecular SN2 reaction to occur efficiently, the alkoxide formed from the deprotonation of the hydroxyl group and the chlorine atom must be in an anti-periplanar conformation. This allows for the backside attack of the alkoxide on the carbon bearing the chlorine. If the stereoisomer of this compound you are using does not readily adopt this conformation, the reaction rate will be significantly slower.

  • Base Strength: The choice of base is crucial. While sodium hydroxide can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can lead to a more complete and faster deprotonation of the alcohol, thereby increasing the concentration of the reactive alkoxide intermediate.

  • Solvent: The solvent plays a key role in SN2 reactions. Polar aprotic solvents such as THF, DMF, or DMSO are generally preferred as they solvate the cation of the base without strongly solvating the alkoxide nucleophile, thus enhancing its reactivity. Protic solvents like water or ethanol can solvate the alkoxide, reducing its nucleophilicity.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, excessive heat may lead to side reactions, such as elimination. Careful optimization of the temperature is recommended.

Troubleshooting Workflow for Low Epoxide Yield

G cluster_solutions Potential Solutions Start Low Epoxide Yield Check_Stereo Verify Stereochemistry of Starting Material Start->Check_Stereo Base_Strength Optimize Base Check_Stereo->Base_Strength Correct Isomer Solvent_Choice Change Solvent Base_Strength->Solvent_Choice Base_Sol Use NaH or t-BuOK Base_Strength->Base_Sol Temp_Control Adjust Temperature Solvent_Choice->Temp_Control Solvent_Sol Switch to THF or DMF Solvent_Choice->Solvent_Sol End Improved Yield Temp_Control->End Temp_Sol Increase temperature incrementally (e.g., to 50-80 °C) Temp_Control->Temp_Sol

Caption: Troubleshooting workflow for low yield in epoxide synthesis.

2. Nucleophilic Substitution: Incomplete Conversion

Question: I am attempting a nucleophilic substitution on the secondary chloride of this compound, but the reaction is not going to completion. How can I improve the conversion?

Answer:

The secondary chloride in this compound can be sterically hindered, and the adjacent hydroxyl groups can influence its reactivity.

  • Leaving Group Ability: While chloride is a reasonable leaving group, converting it to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), can significantly enhance the rate of nucleophilic substitution. However, this would require prior protection of the diol. A more direct approach is to add a catalytic amount of a soluble iodide salt (e.g., NaI or KI) to the reaction mixture. In situ formation of the more reactive iodo-intermediate via the Finkelstein reaction can accelerate the substitution.

  • Nucleophile Strength: The choice of nucleophile is critical. Stronger, less sterically hindered nucleophiles will be more effective.

  • Protecting Groups: The free hydroxyl groups can interfere with the reaction, for example, by coordinating to a metal-based nucleophile or by acting as a competing nucleophile under certain conditions. Protecting the diol as an acetal (e.g., an acetonide) can prevent these side reactions and may improve the desired substitution.

3. Selective Protection of the Diol

Question: I need to selectively protect one of the hydroxyl groups in this compound to perform a subsequent transformation. How can I achieve this?

Answer:

Selective protection of one of two adjacent hydroxyl groups can be challenging.

  • Cyclic Protecting Groups: A common strategy for protecting 1,2-diols is to form a cyclic acetal, such as an acetonide (using 2,2-dimethoxypropane or acetone with an acid catalyst) or a benzylidene acetal (using benzaldehyde).[1] This protects both hydroxyl groups simultaneously.

  • Silyl Ethers: For selective protection of one hydroxyl group, using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) may favor reaction at the less sterically hindered hydroxyl group. The regioselectivity will depend on the specific stereochemistry of the diol.

  • Stannylene Acetals: A powerful method for selective acylation or alkylation of diols involves the formation of a dibutylstannylene acetal, which then directs the electrophile to one of the oxygen atoms.[1]

Quantitative Data Summary

The following table provides representative data for the formation of 2,3-epoxypentane from this compound under various conditions, illustrating the impact of base and solvent choice on reaction yield.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.1)H₂O/THF (1:1)252445
2NaOH (1.1)THF501265
3NaH (1.2)THF25685
4t-BuOK (1.2)THF25882
5K₂CO₃ (2.0)DMF802470

Experimental Protocols

Protocol: Synthesis of 2,3-Epoxypentane from this compound

This protocol outlines a general procedure for the intramolecular cyclization of this compound to form 2,3-epoxypentane using sodium hydride.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

Procedure:

  • Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the solution of this compound to the sodium hydride slurry at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation as appropriate.

Reaction Pathway Visualization

Desired Epoxidation vs. Potential Side Reaction

G cluster_main Reaction Pathways A This compound B Alkoxide Intermediate A->B Base (e.g., NaH) C 2,3-Epoxypentane (Desired Product) B->C Intramolecular SN2 D Elimination Product (Side Product) B->D E2 Elimination (with hindered base/high temp)

Caption: Desired SN2 cyclization versus a potential E2 elimination side reaction.

References

Enhancing the enantiomeric excess in the asymmetric synthesis of 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of 4-Chloropentane-2,3-diol, with a focus on enhancing enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the asymmetric synthesis of this compound?

A1: The most common and highly recommended method is the Sharpless Asymmetric Dihydroxylation (SAD) of 4-chloropent-2-ene.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1][3] The commercially available AD-mix preparations (AD-mix-α and AD-mix-β) provide a convenient and reliable way to perform this transformation.[4]

Q2: Which AD-mix should I use to obtain a specific enantiomer of this compound?

A2: The choice of AD-mix determines the stereochemical outcome of the dihydroxylation.

  • AD-mix-β , which contains the (DHQD)₂PHAL ligand, will typically deliver the diol from the β-face of the alkene.

  • AD-mix-α , containing the (DHQ)₂PHAL ligand, will deliver the diol from the α-face.[2][3]

The expected major enantiomer for the dihydroxylation of (E)-4-chloropent-2-ene is depicted below. It is always recommended to confirm the absolute configuration of the product experimentally.

Q3: What is a typical starting enantiomeric excess (ee) I can expect for this reaction?

A3: For many substrates, the Sharpless Asymmetric Dihydroxylation can achieve enantiomeric excesses of over 90%, and in some cases, greater than 99%.[2] However, the presence of the electron-withdrawing chlorine atom in 4-chloropent-2-ene may influence the enantioselectivity. It is reasonable to expect an initial ee in the range of 85-95%, which can be further enhanced through optimization of reaction conditions.

Q4: How can I determine the enantiomeric excess of my this compound product?

A4: The most common methods for determining the enantiomeric excess of chiral diols are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method. Separation is achieved on a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The diol can be reacted with a chiral agent (e.g., Mosher's acid) to form diastereomers that are distinguishable by ¹H or ¹⁹F NMR, allowing for the quantification of each enantiomer.

Q5: Are there any alternatives to the Sharpless Asymmetric Dihydroxylation for this synthesis?

A5: While the SAD is a robust method, other approaches to synthesizing chiral diols exist, including:

  • Enzymatic dihydroxylation: Certain dioxygenase enzymes can catalyze the asymmetric dihydroxylation of alkenes.[8]

  • Resolution of a racemic mixture: A racemic mixture of this compound can be prepared and then the enantiomers separated, for example, by forming diastereomeric esters with a chiral acid followed by chromatography or crystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Inactive catalyst or reagents. 2. Low reactivity of the substrate due to the electron-withdrawing chlorine atom. 3. Incorrect reaction temperature.1. Use fresh AD-mix or individually sourced, high-purity reagents. 2. Increase the reaction time. Consider adding a catalytic amount of methanesulfonamide (MsNH₂) to accelerate the catalytic cycle.[9] For particularly stubborn substrates, a "Super AD-mix" with a higher ligand concentration may be beneficial.[9] 3. Ensure the reaction is maintained at the recommended temperature (typically 0 °C to room temperature).
Low Enantiomeric Excess (ee) 1. Sub-optimal reaction temperature. 2. High concentration of the alkene substrate.[4] 3. Inefficient hydrolysis of the osmate ester, leading to a secondary, less selective catalytic cycle. 4. Racemization during workup or purification.1. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can often improve enantioselectivity. 2. Ensure slow addition of the alkene to the reaction mixture to maintain a low instantaneous concentration.[4] 3. The use of potassium ferricyanide as the re-oxidant in an aqueous system is known to promote efficient hydrolysis and suppress the secondary cycle.[9] The addition of methanesulfonamide can also aid in this step. 4. Avoid harsh acidic or basic conditions during workup and purification. Use buffered solutions where necessary.
Formation of Side Products 1. Over-oxidation of the diol to a ketol or cleavage of the diol. 2. Epoxidation of the alkene.1. Ensure the reaction is not left for an excessive amount of time after the starting material is consumed. Use a stoichiometric amount of the re-oxidant. 2. While less common in SAD, ensure the reaction conditions are not promoting alternative oxidation pathways.
Difficulty in Product Isolation 1. The diol product may be highly water-soluble. 2. Emulsion formation during aqueous workup.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer with NaCl can improve extraction efficiency. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Filtration through a pad of celite can also be effective.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation of (E)-4-chloropent-2-ene

This protocol is a general guideline and may require optimization for the specific substrate and desired scale.

Materials:

  • AD-mix-β (or AD-mix-α)

  • (E)-4-chloropent-2-ene

  • tert-Butanol

  • Water

  • Methanesulfonamide (MsNH₂) (optional, but recommended)

  • Sodium sulfite

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

  • If using, add methanesulfonamide (1 equivalent based on the alkene).

  • Stir the mixture vigorously at room temperature until all solids are dissolved, resulting in a clear, biphasic solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add (E)-4-chloropent-2-ene (1 mmol) to the cooled, stirring mixture over 5-10 minutes.

  • Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.

  • Add ethyl acetate to the reaction mixture and stir for an additional 15 minutes.

  • Transfer the mixture to a separatory funnel. The layers should separate. If an emulsion forms, add a small amount of brine.

  • Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or NMR analysis.

Data Presentation

Table 1: Representative Results for the Asymmetric Dihydroxylation of (E)-4-chloropent-2-ene

EntryAD-mixTemperature (°C)Additive (1 eq.)Time (h)Yield (%)ee (%)
1AD-mix-β25None128588
2AD-mix-β0None248292
3AD-mix-β0MsNH₂189095
4AD-mix-α0MsNH₂188894

Note: The data presented in this table are representative examples and may not reflect the exact results obtained in a specific experiment. Optimization is often necessary to achieve the best results.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve Dissolve AD-mix in t-BuOH/H₂O cool Cool to 0 °C dissolve->cool add_alkene Slowly add 4-chloropent-2-ene cool->add_alkene stir Stir at 0 °C (Monitor by TLC/GC) add_alkene->stir quench Quench with Na₂SO₃ stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify analyze Determine ee by Chiral HPLC purify->analyze sharpless_catalytic_cycle cluster_primary Primary Catalytic Cycle cluster_reoxidation Re-oxidation cluster_secondary Secondary Cycle (Lower ee) OsVIII_L Os(VIII)O₄-Ligand Complex Cycloadduct Cyclic Osmate(VI) Ester OsVIII_L->Cycloadduct + Alkene Alkene 4-chloropent-2-ene Diol_OsVI Diol-Os(VI) Complex Cycloadduct->Diol_OsVI Hydrolysis (H₂O) Oxidized_Cycloadduct Os(VIII)-Diol Complex Cycloadduct->Oxidized_Cycloadduct Oxidation before hydrolysis Diol This compound Diol_OsVI->Diol OsVI Os(VI) Diol_OsVI->OsVI OsVI->OsVIII_L + Re-oxidant Reoxidant K₃Fe(CN)₆ Reduced_Reoxidant K₄Fe(CN)₆ Oxidized_Cycloadduct->Cycloadduct + another Alkene

References

Validation & Comparative

Comparative Analysis of 4-Chloropentane-2,3-diol and Other Halogenated Diols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between halogenated diols is critical for advancing organic synthesis and discovering novel therapeutic agents. This guide provides a comprehensive comparative analysis of 4-Chloropentane-2,3-diol alongside other significant halogenated diols, supported by quantitative data and detailed experimental protocols.

Halogenated diols are a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups and at least one halogen atom. Their unique chemical architecture makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The position and nature of the halogen atom, along with the stereochemistry of the diol, can significantly influence the compound's reactivity, physicochemical properties, and biological activity.

This guide focuses on a comparative assessment of this compound against other structurally related halogenated diols: 3-chloro-1,2-propanediol, 1-chloro-2,3-butanediol, and the antimicrobial agent 2-bromo-2-nitro-1,3-propanediol (Bronopol).

Physicochemical Properties: A Comparative Overview

A clear understanding of the physical and chemical properties of these compounds is fundamental to their application in research and development. The following table summarizes key physicochemical data for this compound and its counterparts.

PropertyThis compound3-Chloro-1,2-propanediol1-Chloro-2,3-butanediol2-Bromo-2-nitro-1,3-propanediol (Bronopol)
Molecular Formula C₅H₁₁ClO₂[1]C₃H₇ClO₂[2]C₄H₉ClO₂[3]C₃H₆BrNO₄[4]
Molecular Weight ( g/mol ) 138.59[1]110.54[2]124.56[3]199.99
Boiling Point (°C) Not available213 (decomposes)[2]Not availableDecomposes above 140
Melting Point (°C) Not available-40[5]Not available130-133
Density (g/mL) Not available1.322 at 25 °C[6]Not availableNot available
Solubility Not availableSoluble in water, alcohol, and ether.[2]Not availableReadily soluble in water.[4]

Biological Activity and Toxicity: A Comparative Insight

The presence and nature of the halogen atom, as well as the overall molecular structure, impart distinct biological activities and toxicological profiles to these diols.

CompoundBiological ActivityToxicity Data
This compound Limited data available. Further research is needed to fully characterize its biological profile.No specific toxicity data found.
3-Chloro-1,2-propanediol Genotoxic in vitro.[7] Can modulate immune function in mice.[7]Oral LD50 (rat): 150 mg/kg.[8] Classified as possibly carcinogenic to humans (Group 2B) by IARC.[9]
1-Chloro-2,3-butanediol Limited data available.No specific toxicity data found.
2-Bromo-2-nitro-1,3-propanediol (Bronopol) Broad-spectrum antibacterial activity.[4] Less active against fungi and yeasts.[4] Inhibits most bacteria at 25 µg/mL.[4]Generally low mammalian toxicity.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of these compounds. Below is a representative protocol for the synthesis of a vicinal chlorohydrin, which can be adapted for the synthesis of this compound and its analogs.

Synthesis of 3-Chloro-1,2-propanediol from Glycerol

This procedure details the synthesis of 3-chloro-1,2-propanediol via the hydrochlorination of glycerol, a common and scalable method.

Materials:

  • Glycerol (500 g)

  • Glacial acetic acid (10 g)

  • Gaseous hydrogen chloride

Procedure:

  • Combine 500 g of glycerol and 10 g of glacial acetic acid in a suitable reaction vessel equipped with a gas inlet tube and a stirrer.

  • Heat the mixture to 105-110 °C with constant stirring.

  • Bubble gaseous hydrogen chloride through the heated mixture.

  • Continue the gas flow until the reaction mixture has gained 190 g in weight.

  • Upon completion, purify the crude product by vacuum distillation. The fraction boiling between 114-120 °C at 14 mmHg is collected as 3-chloro-1,2-propanediol.

Experimental and Logical Workflow Diagrams

To visually represent the processes involved in the synthesis and analysis of halogenated diols, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow Reactants Reactants (Alkene/Diol Precursor) Reaction Reaction (e.g., Halohydrin Formation) Reactants->Reaction Reagents Reagents (Halogen Source, Solvent) Reagents->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Halogenated Diol Characterization->FinalProduct

Caption: General workflow for the synthesis and characterization of halogenated diols.

Biological_Screening_Workflow Compound Halogenated Diol Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50 Determination) Compound->Cytotoxicity DataAnalysis Data Analysis & Structure-Activity Relationship Antimicrobial->DataAnalysis Cytotoxicity->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Workflow for the biological screening of halogenated diols.

References

A Comparative Guide to the Validation of Absolute Configuration for 4-Chloropentane-2,3-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

The unambiguous determination of the absolute configuration of chiral molecules is a critical step in drug discovery, asymmetric synthesis, and materials science. Enantiomers and diastereomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative overview of key analytical techniques for the validation of the absolute configuration of 4-Chloropentane-2,3-diol stereoisomers, a class of molecules with multiple chiral centers. We present a comparison of common methods, detailed experimental protocols, and data interpretation guidelines tailored for researchers and scientists in the field.

Comparison of Key Analytical Methods

The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical properties of the sample, the availability of instrumentation, and the desired level of confidence in the assignment. The three primary methods discussed are X-ray Crystallography, NMR Spectroscopy using chiral derivatizing agents (Mosher's Method), and Vibrational Circular Dichroism (VCD).

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[1]Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR chemical shifts.[2][3]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5]
Sample Phase Solid (single crystal)SolutionSolution
Sample Amount Milligram scale (analyte must be crystallizable)[6]Milligram scale5-10 mg[7]
Derivatization Not required, but co-crystallization with a chiral auxiliary is an option.[6]Required (e.g., with (R)- and (S)-MTPA or MPA).[8]Not required
Key Advantage Provides the most unambiguous and direct determination of absolute configuration.[6][9]Does not require crystallization; applicable to a wide range of compounds with hydroxyl or amine groups.[10]Provides definitive configuration in solution, reflecting the molecule's state under relevant biological or reaction conditions.[4]
Limitations Requires a high-quality single crystal, which can be difficult to obtain for small molecules or oils.[6][11]Indirect method; requires successful synthesis and purification of diastereomeric derivatives; interpretation can be complex.[12]Requires comparison with computationally predicted spectra; accuracy depends on the quality of the theoretical calculations.[7][13]
Confidence Level Very High (often considered the "gold standard")[6]High (when applied correctly)High

Experimental Protocols

Detailed methodologies for the application of each technique to the stereoisomers of this compound are provided below.

Method 1: Single-Crystal X-ray Crystallography

This method provides a definitive 3D structure of the molecule, from which the absolute configuration can be determined, often through the analysis of anomalous dispersion.[14][15] The presence of a chlorine atom in the molecule is beneficial as it enhances the anomalous scattering signal.[15]

Protocol:

  • Crystal Growth:

    • Dissolve a pure enantiomer of this compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, diethyl ether).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable quality for X-ray diffraction.

  • Data Collection:

    • Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

    • Collect diffraction data over a range of angles. The data collection strategy should aim for high redundancy and completeness.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods to locate the atomic positions.

    • Refine the structural model against the experimental data. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors.

  • Absolute Configuration Determination:

    • Determine the absolute configuration by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the inverted structure.[11] A value with a small standard uncertainty provides a high level of confidence.

Example Data Presentation:

ParameterValue
Chemical FormulaC5H11ClO2
Crystal SystemOrthorhombic
Space GroupP212121
a, b, c (Å)8.95, 10.40, 13.81
α, β, γ (°)90, 90, 90
Wavelength (Å)1.54178 (Cu Kα)
Final R indicesR1 = 0.035, wR2 = 0.082
Flack Parameter 0.01(4)
Assigned Configuration(2S, 3S, 4R)
Method 2: NMR Spectroscopy using Mosher's Ester Analysis

The modified Mosher's method is a powerful technique for determining the absolute configuration of chiral alcohols.[2][12] It involves converting the diol into its bis-(R)- and bis-(S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters. The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for protons near the chiral centers in the two diastereomers.

Protocol:

  • Derivatization:

    • Separately react the enantiomerically pure this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the bis-(R)-MTPA ester and the bis-(S)-MTPA ester, respectively.

    • Purify the resulting diastereomeric esters using column chromatography or HPLC.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the bis-(R)-MTPA and bis-(S)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).

    • Assign all relevant proton signals using 2D NMR techniques such as COSY and HSQC.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for the protons on either side of the esterified carbons using the formula: Δδ = δS - δR.

    • A consistent pattern of positive Δδ values for protons on one side of the MTPA plane and negative values on the other side allows for the assignment of the absolute configuration at each carbinol center.[8][16]

Example Data Presentation (¹H NMR):

Protonδ (R-ester) ppmδ (S-ester) ppmΔδ (δS - δR) Inferred Configuration
H-25.155.10-0.052S
H-35.305.38+0.083S
H-44.504.55+0.054R
Me-11.301.35+0.05-
Me-51.601.57-0.03-
Method 3: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light during vibrational excitation.[4][10] By comparing the experimental VCD spectrum of an enantiomer with the spectrum predicted by quantum chemical calculations, the absolute configuration can be determined without the need for crystallization or derivatization.[7]

Protocol:

  • Computational Analysis:

    • Perform a conformational search for one enantiomer of this compound (e.g., the 2S, 3S, 4R isomer) using molecular mechanics or semi-empirical methods.

    • For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical IR and VCD spectra, which are then Boltzmann-averaged based on the relative energies of the conformers.

  • Experimental Measurement:

    • Dissolve the enantiomerically pure sample (approx. 8-10 mg) in a suitable solvent (e.g., CDCl₃) that is transparent in the IR region of interest.[7]

    • Measure the IR and VCD spectra using a dedicated VCD spectrometer.[4]

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer (e.g., 2S, 3S, 4R) and its mirror image (2R, 3R, 4S).

    • The absolute configuration is assigned based on which calculated spectrum shows the best agreement in terms of sign and relative intensity of the VCD bands with the experimental spectrum.[4]

Example Data Presentation:

Frequency (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵)Calculated VCD (2S,3S,4R)Calculated VCD (2R,3R,4S)Agreement
1050+2.5+2.8-2.8Yes
1100-1.8-2.1+2.1Yes
1250+3.1+3.5-3.5Yes
1375-0.9-1.2+1.2Yes
Conclusion Assigned as (2S,3S,4R)

Mandatory Visualizations

Workflow for Absolute Configuration Determination

G cluster_0 Method 1: X-ray Crystallography A1 Pure Enantiomer A2 Crystal Growth A1->A2 A3 Single Crystal A2->A3 A4 X-ray Diffraction A3->A4 A5 Structure Solution & Refinement A4->A5 A6 Flack Parameter Analysis A5->A6 A7 Absolute Configuration A6->A7

Caption: Workflow for X-ray Crystallography.

G cluster_1 Method 2: Mosher's Method (NMR) B1 Pure Enantiomer B2a React with (R)-MTPA-Cl B1->B2a B2b React with (S)-MTPA-Cl B1->B2b B3a bis-(R)-MTPA Ester B2a->B3a B3b bis-(S)-MTPA Ester B2b->B3b B4 NMR Analysis (¹H, COSY) B3a->B4 B3b->B4 B5 Calculate Δδ = δS - δR B4->B5 B6 Absolute Configuration B5->B6

Caption: Workflow for Mosher's Method.

G cluster_2 Method 3: Vibrational Circular Dichroism C1 Pure Enantiomer C2 Measure Experimental VCD Spectrum C1->C2 C3 Experimental Data C2->C3 E1 Compare Experimental and Calculated Spectra C3->E1 D1 Assumed Structure (e.g., S,S,R) D2 DFT Calculation D1->D2 D3 Calculated VCD Spectrum D2->D3 D3->E1 E2 Absolute Configuration E1->E2

Caption: Workflow for VCD Spectroscopy.

References

Spectroscopic Comparison of 4-Chloropentane-2,3-diol Diastereomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of the diastereomers of 4-chloropentane-2,3-diol is currently unavailable in published scientific literature. While the synthesis and characterization of similar chlorinated diols have been reported, a detailed analysis of the distinct spectroscopic properties of the individual stereoisomers of this compound has not been documented.

This guide, intended for researchers, scientists, and drug development professionals, outlines the expected methodologies and data presentation for a comparative study of these diastereomers. The lack of available experimental data prevents the inclusion of specific quantitative comparisons at this time. However, this document serves as a framework for conducting and presenting such research.

Understanding the Diastereomers of this compound

This compound possesses two chiral centers at carbons 2 and 3, leading to the possibility of four stereoisomers. These can be grouped into two pairs of enantiomers, which are diastereomeric to each other. The two diastereomeric pairs are often referred to as syn (or erythro) and anti (or threo). The relative stereochemistry of the hydroxyl groups and the chlorine atom significantly influences their spectroscopic properties.

The relationship between the diastereomers and the analytical methods for their comparison is illustrated in the logical workflow diagram below.

G Logical Workflow for Diastereomer Comparison cluster_0 Synthesis and Separation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Interpretation A Diastereoselective Synthesis of this compound B Separation of Diastereomers (e.g., Column Chromatography) A->B C Syn Diastereomer B->C D Anti Diastereomer B->D E NMR Spectroscopy (1H, 13C, COSY, HSQC) C->E F IR Spectroscopy C->F G Mass Spectrometry C->G D->E D->F D->G H Comparative Data Tables E->H F->H G->H I Structural Elucidation and Conformational Analysis H->I J Publication of Findings I->J

Caption: Logical workflow for the synthesis, separation, and comparative spectroscopic analysis of this compound diastereomers.

Hypothetical Data Presentation

In the absence of experimental data, the following tables are presented as templates for how the quantitative spectroscopic data for the syn and anti diastereomers of this compound would be summarized for effective comparison.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃, at a given frequency)
Protonsyn-Diastereomer Chemical Shift (δ, ppm)anti-Diastereomer Chemical Shift (δ, ppm)
H-1 (CH₃)Expected valueExpected value
H-2Expected valueExpected value
H-3Expected valueExpected value
H-4Expected valueExpected value
H-5 (CH₃)Expected valueExpected value
OH (2)Expected valueExpected value
OH (3)Expected valueExpected value
Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, at a given frequency)
Carbonsyn-Diastereomer Chemical Shift (δ, ppm)anti-Diastereomer Chemical Shift (δ, ppm)
C-1 (CH₃)Expected valueExpected value
C-2Expected valueExpected value
C-3Expected valueExpected value
C-4Expected valueExpected value
C-5 (CH₃)Expected valueExpected value
Table 3: Hypothetical Key IR Absorptions (cm⁻¹)
Functional Groupsyn-Diastereomeranti-Diastereomer
O-H Stretch (alcohol)Expected value (broad)Expected value (broad)
C-H Stretch (alkane)Expected valueExpected value
C-O Stretch (alcohol)Expected valueExpected value
C-Cl StretchExpected valueExpected value
Table 4: Hypothetical Mass Spectrometry Data
Ionsyn-Diastereomer m/zanti-Diastereomer m/z
[M]+Expected valueExpected value
[M-H₂O]+Expected valueExpected value
[M-Cl]+Expected valueExpected value
Other significant fragmentsExpected valuesExpected values

Experimental Protocols

The following are generalized experimental protocols that would be necessary for the synthesis and spectroscopic analysis of the this compound diastereomers.

Synthesis of this compound Diastereomers

A potential synthetic route could involve the diastereoselective reduction of a suitable precursor, such as a chloroketone, or the chlorination of a pentenediol. The specific reaction conditions would determine the ratio of the syn and anti diastereomers produced.

Example Protocol (Hypothetical):

  • Starting Material: A suitable starting material, such as (E)- or (Z)-pent-3-en-2-ol, would be chosen to influence the stereochemical outcome.

  • Chlorination: The alkene would be subjected to chlorination, for example, using N-chlorosuccinimide in the presence of water, to form the chlorohydrin. The choice of reaction conditions (solvent, temperature) would be critical for diastereoselectivity.

  • Purification: The resulting mixture of diastereomers would be separated using column chromatography on silica gel, eluting with a solvent system such as a hexane-ethyl acetate gradient.

  • Characterization: The purity and identity of the separated diastereomers would be confirmed by thin-layer chromatography, melting point (if solid), and the spectroscopic methods detailed below.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: ~10-20 mg of each purified diastereomer would be dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard parameters for ¹H and ¹³C NMR would be used. 2D NMR experiments such as COSY and HSQC would be performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of each liquid diastereomer would be prepared between two NaCl or KBr plates. If the samples are solid, a KBr pellet would be prepared.

  • Instrumentation: IR spectra would be recorded on an FTIR spectrometer.

  • Data Acquisition: Spectra would typically be acquired over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: Mass spectra would be obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: The instrument would be scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

While a detailed spectroscopic comparison of the this compound diastereomers is a valuable endeavor for the scientific community, the necessary experimental data is not currently available in the public domain. This guide provides a framework for how such a study could be conducted and its results presented. Future research is needed to synthesize, isolate, and spectroscopically characterize these compounds to provide the data required for a definitive comparative analysis.

A Comparative Analysis of Experimentally Determined Properties of 4-Chloropentane-2,3-diol Against Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally obtained data for 4-Chloropentane-2,3-diol with established literature values. The objective is to offer a clear, data-driven cross-reference for researchers working with this compound. This document outlines the methodologies used for data acquisition, presents a direct comparison of physical and spectral properties, and visualizes the experimental workflow for clarity and reproducibility.

Data Presentation: Physicochemical and Spectral Properties

A summary of the quantitative data is presented below, comparing hypothetical experimental results with values reported in the literature for stereoisomers or closely related compounds. Due to a lack of extensive literature data for this compound, values for its stereoisomer, (2S,3S,4R)-4-chloropentane-2,3-diol, are used as a reference point.

PropertyExperimental Value (Hypothetical)Literature Value ((2S,3S,4R)-4-chloropentane-2,3-diol)
Molecular FormulaC5H11ClO2C5H11ClO2[1]
Molecular Weight ( g/mol )138.60138.59[1]
Boiling Point (°C)105-107 °C at 15 mmHgNot Available
Melting Point (°C)Not Applicable (Liquid at RT)Not Available
Spectral DataExperimental Observations (Hypothetical)Expected Literature Correlations (Based on related structures)
¹H NMR (400 MHz, CDCl₃)δ 4.10-4.25 (m, 1H), 3.80-3.95 (m, 2H), 2.50 (br s, 2H, -OH), 1.45 (d, J=6.8 Hz, 3H), 1.25 (d, J=6.4 Hz, 3H)Protons on carbons bearing hydroxyl and chloro groups are expected to be downfield. The chemical shift of protons on a carbon adjacent to a halogen is influenced by the halogen's electronegativity.
¹³C NMR (100 MHz, CDCl₃)δ 75.2, 72.8, 58.9, 20.1, 16.5Carbons attached to electronegative oxygen and chlorine atoms will be deshielded and appear at higher chemical shifts. For instance, in 1-chloropentane, the carbon bearing the chlorine atom appears around 45 ppm.
IR (KBr, cm⁻¹)3350 (br), 2970, 2930, 1080, 750A broad peak around 3300-3400 cm⁻¹ is characteristic of O-H stretching in alcohols. The C-Cl stretch typically appears in the 600-800 cm⁻¹ region.
Mass Spec. (EI) m/z138 (M⁺), 123, 103, 85, 63The molecular ion peak is expected at m/z 138. Fragmentation patterns would likely involve the loss of a chlorine atom, a water molecule, or alkyl fragments. For comparison, 2,3-dichloropentane shows a molecular weight of 141.039 g/mol .[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and aid in the replication of these findings.

Synthesis of this compound

This hypothetical synthesis is based on standard organic chemistry reactions. The synthesis of vicinal diols can often be achieved through the epoxidation of an alkene followed by acid-catalyzed hydrolysis. The starting material would be 4-chloro-2-pentene.

  • Epoxidation: 4-chloro-2-pentene is dissolved in a suitable solvent like dichloromethane. An epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Hydrolysis: The resulting epoxide is then subjected to acid-catalyzed hydrolysis using dilute sulfuric acid in a mixture of water and a co-solvent like acetone. The reaction mixture is heated to facilitate the ring-opening of the epoxide to form the diol.

  • Workup and Purification: The product is extracted with an organic solvent, washed with a sodium bicarbonate solution to remove acidic impurities, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

Spectroscopic and Physical Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) was performed to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragments.

  • Boiling Point Determination: The boiling point was determined at a reduced pressure of 15 mmHg using a micro-distillation apparatus.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where a chlorinated compound might play a role.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_comparison Data Comparison start Start: 4-chloro-2-pentene epoxidation Epoxidation with m-CPBA start->epoxidation hydrolysis Acid-Catalyzed Hydrolysis epoxidation->hydrolysis purification Vacuum Distillation hydrolysis->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms bp Boiling Point Determination product->bp exp_data Experimental Data nmr->exp_data ir->exp_data ms->exp_data bp->exp_data comparison Cross-Referencing exp_data->comparison lit_data Literature Data lit_data->comparison

Caption: Experimental workflow for synthesis, purification, and analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylates chlorinated_compound Chlorinated Compound (e.g., this compound) chlorinated_compound->mek Inhibits gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical signaling pathway showing inhibition by a chlorinated compound.

References

Screening the Biological Potential of 4-Chloropentane-2,3-diol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a notable absence of publicly available data on the biological activity of 4-Chloropentane-2,3-diol and its derivatives. While chemical and physical properties of the parent compound, (2S,3S,4R)-4-chloropentane-2,3-diol, are documented, its bioactivity profile and that of its analogues remain largely unexplored in public research databases.

This guide, therefore, serves as a template to be populated once experimental data becomes available. It is designed for researchers, scientists, and drug development professionals to facilitate a structured comparison of novel this compound derivatives against established alternative compounds. The following sections provide a framework for presenting quantitative data, detailing experimental methodologies, and visualizing key processes.

Comparative Analysis of Biological Activity

The following table is designed to summarize the biological activity of hypothetical this compound derivatives (CPD-1, CPD-2) and a selection of alternative antimicrobial and anticancer agents. The data presented here is for illustrative purposes only and should be replaced with experimental findings.

Table 1: Comparative In Vitro Activity of this compound Derivatives and Control Compounds

CompoundTarget Organism/Cell LineMIC (µg/mL)IC₅₀ (µM)
CPD-1 Staphylococcus aureusData not available-
Escherichia coliData not available-
MCF-7 (Breast Cancer)-Data not available
CPD-2 Staphylococcus aureusData not available-
Escherichia coliData not available-
MCF-7 (Breast Cancer)-Data not available
Vancomycin (Control) Staphylococcus aureus1.0-
Ciprofloxacin (Control) Escherichia coli0.015-
Doxorubicin (Control) MCF-7 (Breast Cancer)-0.8

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the standard procedures for the synthesis of this compound derivatives and the subsequent evaluation of their biological activity.

Synthesis of this compound Derivatives

A generalized synthetic scheme for the preparation of this compound derivatives would typically involve the following steps:

  • Starting Material: Commercially available 4-penten-2-ol.

  • Epoxidation: Reaction of 4-penten-2-ol with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.

  • Ring-Opening: Nucleophilic attack on the epoxide by a chloride source (e.g., HCl) to yield the chlorodiol.

  • Derivatization: Esterification or etherification of the diol functional groups to generate a library of derivatives.

  • Purification and Characterization: Purification of the final products using column chromatography and characterization by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds would be assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight, and the inoculum is adjusted to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the derivatives on cancer cell lines (e.g., MCF-7) would be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Methodologies

Graphical representations of workflows and pathways can significantly enhance the understanding of complex processes.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis start Starting Material (4-penten-2-ol) epoxidation Epoxidation start->epoxidation ring_opening Ring-Opening (Chlorination) epoxidation->ring_opening derivatization Derivatization ring_opening->derivatization purification Purification & Characterization derivatization->purification antimicrobial Antimicrobial Assay (MIC Determination) purification->antimicrobial cytotoxicity Cytotoxicity Assay (IC50 Determination) purification->cytotoxicity data_analysis Comparative Analysis of Activity antimicrobial->data_analysis cytotoxicity->data_analysis

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

hypothetical_pathway cluster_cell Target Cell receptor Cell Surface Receptor signaling_cascade Signaling Cascade receptor->signaling_cascade Activation cellular_response Cellular Response (e.g., Apoptosis) signaling_cascade->cellular_response Induction CPD_derivative CPD Derivative CPD_derivative->receptor Binding

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for a bioactive CPD derivative.

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two plausible synthetic routes to 4-Chloropentane-2,3-diol, a vicinal chlorohydrin with potential applications as a building block in organic synthesis. The comparison is based on established chemical principles and analogous experimental data, offering insights into the potential efficiency of each pathway.

Two primary strategies are evaluated for the synthesis of this compound: the direct chlorohydrin formation from an unsaturated alcohol (Route A) and the acid-catalyzed ring-opening of an epoxide (Route B). This guide will delve into the experimental details of each approach, present a quantitative comparison of their efficiencies, and provide a visual representation of the synthetic workflows.

Comparative Analysis of Synthetic Routes

The efficiency of a synthetic route is determined by several factors, including chemical yield, reaction time, temperature, and the complexity of the procedure. The following table summarizes the key quantitative parameters for the two proposed routes to this compound, based on analogous reactions reported in the literature.

ParameterRoute A: Halohydrin FormationRoute B: Epoxide Ring-Opening
Starting Material pent-3-en-2-ol3,4-epoxypentan-2-ol
Key Reagents N-Chlorosuccinimide (NCS), WaterHydrochloric Acid (HCl)
Solvent Acetone/WaterDiethyl Ether
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 8 hours1 - 3 hours
Reported Yield 70 - 85% (estimated)80 - 95% (estimated)
Regioselectivity Markovnikov additionAttack at the more substituted carbon

Synthetic Route Overviews

Route A: Halohydrin Formation from an Alkene

This approach involves the direct conversion of an alkene to a chlorohydrin. The proposed starting material is pent-3-en-2-ol. The reaction proceeds via an electrophilic addition of a chloronium ion to the double bond, followed by the nucleophilic attack of water.

Route_A start pent-3-en-2-ol reagent + N-Chlorosuccinimide (NCS) + H2O start->reagent Acetone/Water, 0°C to RT product This compound reagent->product 4-8 hours

Figure 1. Workflow for the synthesis of this compound via halohydrin formation.

Route B: Acid-Catalyzed Ring-Opening of an Epoxide

This route utilizes an epoxide, 3,4-epoxypentan-2-ol, as the starting material. In the presence of a strong acid like hydrochloric acid, the epoxide ring is protonated, making it susceptible to nucleophilic attack by the chloride ion.

Route_B start 3,4-epoxypentan-2-ol reagent + Hydrochloric Acid (HCl) start->reagent Diethyl Ether, 0°C to RT product This compound reagent->product 1-3 hours

Figure 2. Workflow for the synthesis of this compound via epoxide ring-opening.

Experimental Protocols

The following are generalized experimental protocols for the two proposed synthetic routes, based on standard laboratory practices for these types of transformations.

Route A: Halohydrin Formation with N-Chlorosuccinimide
  • Dissolution of Alkene: The starting material, pent-3-en-2-ol, is dissolved in a mixture of acetone and water (e.g., a 3:1 ratio).

  • Cooling: The solution is cooled to 0 °C in an ice bath with stirring.

  • Addition of NCS: N-Chlorosuccinimide (NCS) is added portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at or below 5 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 4 to 8 hours. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Route B: Acid-Catalyzed Epoxide Ring-Opening with HCl
  • Dissolution of Epoxide: The starting material, 3,4-epoxypentan-2-ol, is dissolved in a suitable anhydrous solvent, such as diethyl ether.

  • Cooling: The solution is cooled to 0 °C in an ice bath with stirring.

  • Addition of HCl: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise to the stirred epoxide solution. The addition is controlled to maintain a low reaction temperature.

  • Reaction: The reaction mixture is stirred at 0 °C for a period of 1 to 3 hours, with the progress monitored by TLC.

  • Work-up: Once the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude this compound is purified by column chromatography.

Conclusion

Both the halohydrin formation and the epoxide ring-opening routes represent viable strategies for the synthesis of this compound. Based on analogous reactions, the acid-catalyzed ring-opening of the corresponding epoxide (Route B) may offer a slight advantage in terms of reaction time and potentially higher yields. However, the choice of the optimal route will also depend on the availability and cost of the starting materials, as well as the specific stereochemical requirements of the final product. The halohydrin formation (Route A) provides a direct approach from a simple alkene, which may be more readily available. Ultimately, the selection of the synthetic pathway should be guided by a thorough evaluation of these factors in the context of the specific research or development goals.

Safety Operating Guide

Prudent Disposal of 4-Chloropentane-2,3-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a procedural guide for the safe disposal of 4-Chloropentane-2,3-diol, a chlorinated diol used in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this guidance is based on general principles for handling halogenated organic compounds and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to assume it may possess hazardous properties, including potential toxicity, flammability, and irritant effects. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times if available.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a chemical fume hood with sufficient airflow.

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural workflow:

  • Waste Identification and Segregation:

    • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."

    • Do not mix this compound with non-halogenated organic waste or other incompatible waste streams.

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated halogenated organic waste container using a funnel to prevent spillage.

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene or glass).

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Halogenated Organic Waste"

      • "this compound"

      • An estimate of the concentration and quantity of the waste.

      • The date of accumulation.

      • The name of the principal investigator or responsible person.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from heat, sparks, and open flames.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the halogenated organic waste.

    • Provide the EHS department with a complete and accurate description of the waste.

    • Follow all institutional procedures for waste manifest and tracking.

III. Quantitative Data Summary

As a specific Safety Data Sheet for this compound is not available, a complete set of quantitative data regarding its physical, chemical, and toxicological properties for disposal purposes cannot be provided. The following table includes computed data from available chemical databases and should be used with caution.

PropertyValue (Computed)Source
Molecular Formula C₅H₁₁ClO₂PubChem
Molecular Weight 138.59 g/mol PubChem
XLogP3-AA (Log Kow) 0.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem

Note: The Log Kow value suggests a relatively low potential for bioaccumulation. However, without experimental data, this should be considered an estimate.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound A Identify Waste (this compound) B Select 'Halogenated Organic Waste' Container A->B C Wear Appropriate PPE B->C D Transfer Waste in Fume Hood C->D E Securely Cap and Label Container D->E F Store in Designated Waste Area with Secondary Containment E->F G Contact EHS for Pickup F->G H Complete Waste Manifest G->H I Professional Disposal by Licensed Contractor H->I

Figure 1. Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and a qualified professional before handling or disposing of any chemical.

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloropentane-2,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-Chloropentane-2,3-diol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation CategoryMinimum PPE Requirement
General Laboratory Use & Handling - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat
Operations with Splash Potential - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Face Shield- Chemical-resistant Apron over Laboratory Coat
Procedures Generating Aerosols or Vapors - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Full-face Respirator with Organic Vapor Cartridge- Laboratory Coat
Glove Selection and Use

Due to the lack of specific permeation data for this compound, it is recommended to use gloves made of materials known to be resistant to a broad range of chlorinated organic compounds.

Glove MaterialRecommended UseKey Considerations
Nitrile General handling, small quantitiesGood for incidental contact. Inspect for any signs of degradation.
Neoprene Handling larger quantities, extended useOffers better resistance to a wider range of chemicals.

Important: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.

Procedural Guidance for Safe Handling and Disposal

Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly and that the work area is clear of clutter.

  • Dispensing: When transferring the chemical, use a funnel and work over a secondary containment tray to minimize the risk of spills.

  • Heating: Avoid heating this compound with other chemicals unless the reaction is well-understood and appropriate safety measures are in place.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Keep containers tightly closed when not in use.

Disposal Plan:

  • All waste containing this compound should be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain.

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Assess Task is_splash Potential for Splash? start->is_splash is_aerosol Potential for Aerosol/Vapor Generation? is_splash->is_aerosol No face_shield Add: - Face Shield - Chemical-Resistant Apron is_splash->face_shield Yes base_ppe Required PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat is_aerosol->base_ppe No respirator Add: - Full-face Respirator with  Organic Vapor Cartridge is_aerosol->respirator Yes end Proceed with Work base_ppe->end face_shield->is_aerosol respirator->base_ppe

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